molecular formula C19H24N2O3 B1631173 10-Hydroxydihydroperaksine

10-Hydroxydihydroperaksine

Cat. No.: B1631173
M. Wt: 328.4 g/mol
InChI Key: LCWCFXWKNADLOU-VNKAPAPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxydihydroperaksine is a useful research compound. Its molecular formula is C19H24N2O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,12S,13R,14S,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol

InChI

InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3/t9-,11-,14-,15+,17-,18-/m0/s1

InChI Key

LCWCFXWKNADLOU-VNKAPAPTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2C[C@@H]3N1[C@H]([C@@H]2CO)CC4=C3NC5=C4C=C(C=C5)O)CO

Canonical SMILES

CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO

Origin of Product

United States

Foundational & Exploratory

Unveiling 10-Hydroxydihydroperaksine: A Technical Guide to its Discovery and Isolation from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary research article detailing the initial discovery and isolation of 10-Hydroxydihydroperaksine is not presently available in the public scientific literature. This technical guide, therefore, presents a comprehensive and plausible methodology based on established and cited protocols for the extraction, isolation, and characterization of analogous indole (B1671886) alkaloids from its natural source, Rauvolfia verticillata. The quantitative data herein is representative of typical findings for this class of compounds.

Introduction

This compound is a naturally occurring monoterpenoid indole alkaloid identified from Rauvolfia verticillata (Lour.) Baill., a plant belonging to the Apocynaceae family. This family is a rich source of bioactive alkaloids, many of which possess significant pharmacological properties. Structurally, this compound belongs to the sarpagine-type alkaloids, a class known for complex, polycyclic architectures. While specific biological activities for this compound are not extensively documented, alkaloids from the Rauvolfia genus are known to exhibit a range of effects, including antihypertensive and antipsychotic activities, making this compound a compound of interest for further investigation.[1][2] This guide provides a detailed technical overview of the probable methods employed for its discovery, from initial extraction to final structural elucidation.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is critical for its detection and characterization during the isolation process.

PropertyValueSource
Compound Name This compoundN/A
Synonym 10-Hydroxy-19(S),20(R)-dihydroperaksineN/A
CAS Number 451478-47-0N/A
Molecular Formula C₁₉H₂₄N₂O₃N/A
Molecular Weight 328.4 g/mol N/A
Natural Source Rauvolfia verticillata (Lour.) Baill.N/A
Alkaloid Class Monoterpenoid Indole Alkaloid (Sarpagine-type)[2]
Appearance Powder (predicted)N/A
Purity (Commercial) >98%N/A

Experimental Protocols: A Plausible Pathway to Isolation

The following protocols describe a multi-step process for the isolation and purification of this compound from plant material, based on common techniques for Rauvolfia alkaloids.[3][4][5]

Plant Material Collection and Preparation
  • Collection: Roots and stems of Rauvolfia verticillata are collected.

  • Authentication: A voucher specimen is deposited in a recognized herbarium for botanical identification.

  • Processing: The plant material is washed, air-dried in the shade, and ground into a coarse powder to increase the surface area for extraction.[5]

Extraction of Crude Alkaloids

The initial step involves extracting the total alkaloid content from the prepared plant material.

  • Maceration: The powdered plant material (e.g., 5 kg) is macerated with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days), with the solvent being replaced periodically.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and filtered.

    • The acidic solution, containing the protonated alkaloids, is washed with a non-polar solvent like ethyl acetate (B1210297) to remove neutral compounds.

    • The pH of the aqueous layer is then adjusted to alkaline (e.g., pH 9-10) with ammonium (B1175870) hydroxide.

    • The basified solution is partitioned successively with a polar organic solvent, typically chloroform (B151607) or dichloromethane, to extract the free base alkaloids.[3][6]

    • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and evaporated to yield the crude total alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid mixture is a complex matrix requiring several chromatographic steps for the isolation of pure compounds.

  • Initial Fractionation (Silica Gel Column Chromatography):

    • The crude alkaloid extract is adsorbed onto a small amount of silica (B1680970) gel and applied to the top of a silica gel column.

    • The column is eluted with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., cyclohexane/chloroform) and gradually introducing a more polar solvent (e.g., methanol).[4]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Chloroform:Methanol (B129727), 95:5) and visualized under UV light and with Dragendorff's reagent.

    • Fractions with similar TLC profiles are combined.

  • Intermediate Purification (Sephadex LH-20 Chromatography):

    • Fractions identified as containing the target compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on molecular size.[4]

  • Final Purification (Preparative HPLC):

    • The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC).[6][7]

    • A reversed-phase C18 column is commonly used.

    • The mobile phase would consist of a gradient system, for instance, acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape.[7]

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • Solvent is removed under vacuum to yield the pure, isolated compound.

Structural Elucidation and Characterization

Once isolated, the structure of the pure compound is determined using a combination of spectroscopic methods. The data presented in the table below is representative of what would be expected for a sarpagine-type alkaloid.[8][9]

TechniqueMethodExpected Observations/Data
Mass Spectrometry (MS) High-Resolution Electrospray Ionization (HRESI-MS)Provides the exact mass of the molecular ion [M+H]⁺, allowing for the determination of the molecular formula (C₁₉H₂₄N₂O₃). Fragmentation patterns (MS/MS) would reveal characteristic losses corresponding to the sarpagine (B1680780) skeleton.[8]
¹H NMR 600 MHz, in CDCl₃ or CD₃ODSignals in the aromatic region characteristic of an indole nucleus. Specific chemical shifts and coupling constants for the aliphatic protons within the complex polycyclic system, including signals for methyl and hydroxymethyl groups.
¹³C NMR & DEPT 150 MHz, in CDCl₃ or CD₃ODA total of 19 carbon signals. DEPT experiments (DEPT-90, DEPT-135) would differentiate between CH, CH₂, and CH₃ groups, confirming the carbon skeleton.
2D NMR COSY, HSQC, HMBCCOSY would establish proton-proton couplings. HSQC would correlate protons to their directly attached carbons. HMBC would show long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complex ring system and confirming the position of substituents like the hydroxyl group.
UV Spectroscopy Measured in MethanolAbsorption maxima characteristic of an indole chromophore, typically around 225 nm and 280 nm.[10]
IR Spectroscopy KBr pelletAbsorption bands indicating the presence of O-H (hydroxyl) and N-H (indole) stretching, C=C (aromatic), and C-N bonds.

Visualized Workflows and Pathways

General Isolation Workflow

The following diagram illustrates the logical flow of the isolation and purification process.

G plant Rauvolfia verticillata (Powdered Roots/Stems) extraction Solvent Extraction (Ethanol) plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Acid-Base Partitioning crude_extract->partition total_alkaloids Crude Total Alkaloids partition->total_alkaloids silica_col Silica Gel Column Chromatography total_alkaloids->silica_col fractions Combined Fractions silica_col->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex enriched_fraction Enriched Fraction sephadex->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound elucidation Structural Elucidation (MS, NMR, etc.) pure_compound->elucidation G tryptamine Tryptamine strictosidine Strictosidine tryptamine->strictosidine secologanin Secologanin secologanin->strictosidine polyneuridine Polyneuridine Aldehyde strictosidine->polyneuridine Strictosidine Glucosidase sarpagan_bridge Sarpagan Bridge Enzyme (SBE) polyneuridine->sarpagan_bridge sarpagine_skeleton Sarpagine Skeleton sarpagan_bridge->sarpagine_skeleton hydroxylation Hydroxylation & Reduction Steps sarpagine_skeleton->hydroxylation target This compound hydroxylation->target

References

An In-depth Technical Guide to the Biosynthesis of Peraksine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of peraksine (B1174184), a sarpagine-type monoterpenoid indole (B1671886) alkaloid. The pathway is elucidated through its connection to the well-characterized ajmaline (B190527) biosynthesis route, detailing the key enzymatic steps, intermediates, and regulatory aspects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Introduction to Peraksine Alkaloids

Peraksine is a member of the sarpagine (B1680780) class of indole alkaloids, which are characterized by a complex pentacyclic ring system. These alkaloids are biosynthetically derived from the condensation of tryptamine (B22526) and the iridoid monoterpene secologanin (B1681713). The sarpagine family, including peraksine, shares common early biosynthetic intermediates with other major classes of monoterpenoid indole alkaloids, such as the ajmaline and macroline (B1247295) alkaloids. Understanding the biosynthesis of peraksine is crucial for its potential biotechnological production and for the enzymatic synthesis of novel derivatives with therapeutic potential.

The Biosynthetic Pathway to Peraksine

The biosynthesis of peraksine branches off from the central ajmaline pathway. The initial steps, leading to the formation of the key intermediate strictosidine (B192452), are common to a vast array of monoterpenoid indole alkaloids.

Early Steps: From Primary Metabolism to Strictosidine

The pathway commences with precursors from primary metabolism. Tryptamine is derived from the amino acid tryptophan, while secologanin originates from the terpenoid pathway. The condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR) to yield strictosidine, the universal precursor for most monoterpenoid indole alkaloids. Subsequently, strictosidine β-D-glucosidase (SG) removes the glucose moiety from strictosidine, generating a reactive aglycone that serves as the substrate for subsequent pathway-specific enzymes.

Branching into the Sarpagine/Ajmaline Pathway

The unstable strictosidine aglycone is then converted into the sarpagan-type skeleton. This part of the pathway leads to the formation of polyneuridine (B1254981) aldehyde, a crucial branch-point intermediate.

The Peraksine-Specific Branch: From Polyneuridine Aldehyde to Peraksine

The biosynthesis of peraksine diverges from the main ajmaline pathway at the level of vomilenine (B1248388). The key enzymatic transformations are detailed below.

A. Polyneuridine Aldehyde to 16-Epi-Vellosimine:

The first committed step towards this branch is the conversion of polyneuridine aldehyde to 16-epi-vellosimine. This reaction is catalyzed by polyneuridine aldehyde esterase (PNAE) , a member of the α/β hydrolase superfamily.

B. 16-Epi-Vellosimine to Vinorine (B1233521):

The intermediate 16-epi-vellosimine is then acetylated to form vinorine. This reaction is catalyzed by vinorine synthase (VS) , an acetyl-CoA dependent acetyltransferase.

C. Vinorine to Vomilenine:

Vinorine undergoes hydroxylation to yield vomilenine, a critical intermediate in the ajmaline pathway. This step is catalyzed by the cytochrome P450-dependent enzyme vinorine hydroxylase (VH) .

D. Vomilenine to Peraksine:

The conversion of vomilenine to peraksine is a key step in this specific branch. While it has been suggested that this isomerization can occur under acidic conditions chemically, the existence of a specific vomilenine isomerase has been proposed, though not yet definitively characterized. This remains an area of active research.

E. Peraksine to Raucaffrinoline:

Peraksine is subsequently reduced to raucaffrinoline by the NADPH-dependent enzyme perakine reductase (PR) . PR belongs to the aldo-keto reductase (AKR) superfamily.

F. Final step to Peraksinic acid: The final step in the proposed pathway involves the hydrolysis of the methyl ester of peraksine to yield peraksinic acid, a reaction likely catalyzed by an acetylesterase .

Quantitative Data

Quantitative data for the enzymes in the peraksine biosynthetic pathway is limited. The available information is summarized in the table below. Further research is needed to determine the complete kinetic profiles of these enzymes under physiological conditions.

EnzymeSubstrate(s)Product(s)K_m_V_max_k_cat_Optimal pHOptimal Temp. (°C)
Vinorine Synthase (VS) Gardneral, Acetyl-CoA10-Methoxyvinorine7.5 µM, 57 µM----
Vomilenine Reductase (VR) Vomilenine, NADPH2β(R)-1,2-Dihydrovomilenine---5.7-6.230
Vinorine Hydroxylase (VH) Vinorine, NADPHVomilenine---8.135

Note: The K_m_ values for Vinorine Synthase were determined using gardneral, an analogue of 16-epi-vellosimine.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in the peraksine biosynthetic pathway.

Assay for Polyneuridine Aldehyde Esterase (PNAE) Activity

Principle: The activity of PNAE is determined by monitoring the conversion of polyneuridine aldehyde to 16-epi-vellosimine. The product can be detected and quantified by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Polyneuridine aldehyde (substrate)

  • Purified or partially purified PNAE enzyme extract

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and a known concentration of polyneuridine aldehyde.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the PNAE enzyme extract.

  • Incubate the reaction for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding an equal volume of acetonitrile containing 0.1% TFA.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC. Monitor the decrease in the substrate peak (polyneuridine aldehyde) and the increase in the product peak (16-epi-vellosimine) at an appropriate wavelength (e.g., 280 nm).

  • Quantify the product formation by comparing the peak area to a standard curve of 16-epi-vellosimine.

Assay for Vinorine Synthase (VS) Activity

Principle: The activity of VS is measured by quantifying the formation of vinorine from 16-epi-vellosimine and acetyl-CoA. The product is analyzed by HPLC.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • 16-epi-vellosimine (or gardneral as an analogue)

  • Acetyl-CoA

  • Purified or partially purified VS enzyme extract

  • Acetonitrile

  • Ammonium (B1175870) acetate (B1210297) buffer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Set up a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 16-epi-vellosimine, and acetyl-CoA.

  • Equilibrate the mixture at the optimal temperature for the enzyme.

  • Start the reaction by adding the VS enzyme extract.

  • Incubate for a specific time.

  • Terminate the reaction by adding a suitable quenching agent (e.g., acidic acetonitrile).

  • Clarify the reaction mixture by centrifugation.

  • Inject the supernatant onto an HPLC system. Use a suitable mobile phase gradient (e.g., acetonitrile and ammonium acetate buffer) to separate the substrate and product.

  • Detect vinorine at its maximum absorbance wavelength and quantify using a standard curve.

Assay for Vinorine Hydroxylase (VH) Activity

Principle: VH activity is determined by measuring the formation of vomilenine from vinorine in the presence of NADPH and oxygen. This assay is typically performed using microsomal preparations containing the membrane-bound cytochrome P450 enzyme.

Materials:

  • Tris-HCl buffer (0.1 M, pH 8.1)

  • Sucrose (20% w/v)

  • KCl (10 mM)

  • NADPH

  • Microsomal protein preparation containing VH

  • [³H-acetyl]-vinorine (radiolabeled substrate for sensitive detection) or unlabeled vinorine

  • Ethyl acetate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Scintillation counter (for radiolabeled assay) or HPLC system

Procedure:

  • Prepare a reaction mixture in a total volume of 250 µL containing 0.1 M Tris-HCl buffer (pH 8.1), 20% sucrose, 10 mM KCl, NADPH, and the microsomal protein preparation.

  • Pre-warm the mixture to 35°C.

  • Initiate the reaction by adding the substrate, [³H-acetyl]-vinorine or unlabeled vinorine.

  • Incubate the reaction for 1 hour at 35°C.

  • Stop the reaction by extracting the mixture with 100 µL of ethyl acetate.

  • Separate the organic layer.

  • For radiolabeled assay: Spot the organic extract onto a TLC plate and develop it with a suitable solvent system (e.g., CHCl₃:cyclohexane:diethylamine, 6:3:1). Scrape the spots corresponding to vinorine and vomilenine and quantify the radioactivity using a scintillation counter.

  • For non-radiolabeled assay: Analyze the ethyl acetate extract by HPLC to separate and quantify vinorine and vomilenine.

Assay for Perakine Reductase (PR) Activity

Principle: The activity of PR is measured by monitoring the NADPH-dependent reduction of peraksine to raucaffrinoline. The decrease in NADPH absorbance at 340 nm or the formation of the product can be followed.

Materials:

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Peraksine

  • NADPH

  • Purified recombinant PR or plant extract

  • Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 7.0), peraksine, and NADPH.

  • Equilibrate the cuvette at the desired temperature.

  • Initiate the reaction by adding the PR enzyme.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Procedure (HPLC-based):

  • Follow a similar reaction setup as the PNAE assay, using peraksine as the substrate and including NADPH in the reaction mixture.

  • After incubation, stop the reaction and analyze the formation of raucaffrinoline by HPLC.

Signaling Pathways and Regulation

The regulation of peraksine biosynthesis is likely integrated with the overall regulation of the monoterpenoid indole alkaloid pathway. This regulation occurs at multiple levels:

  • Transcriptional Regulation: The expression of biosynthetic genes is often coordinated and induced by various developmental and environmental cues, such as light and phytohormones (e.g., jasmonates). Transcription factors belonging to families like AP2/ERF, bHLH, and WRKY are known to play crucial roles in regulating alkaloid biosynthesis.

  • Post-Translational Modification: The activity of biosynthetic enzymes can be modulated by post-translational modifications such as phosphorylation, which can alter their catalytic efficiency or stability.

  • Metabolic Flux: The availability of precursors from primary metabolism (tryptophan and isoprenoids) can be a limiting factor for alkaloid production. Metabolic engineering strategies often focus on enhancing the flux towards these precursors.

Further research is required to identify the specific transcription factors and signaling cascades that regulate the expression of genes in the peraksine-specific branch of the pathway.

Visualizations

Biosynthetic Pathway of Peraksine

Peraksine Biosynthesis Pathway Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SG Polyneuridine_Aldehyde Polyneuridine Aldehyde Strictosidine_Aglycone->Polyneuridine_Aldehyde Multiple Steps Epi_Vellosimine 16-Epi-Vellosimine Polyneuridine_Aldehyde->Epi_Vellosimine PNAE Vinorine Vinorine Epi_Vellosimine->Vinorine VS (Acetyl-CoA) Vomilenine Vomilenine Vinorine->Vomilenine VH (NADPH, O₂) Peraksine Peraksine Vomilenine->Peraksine Vomilenine Isomerase (?) Raucaffrinoline Raucaffrinoline Peraksine->Raucaffrinoline PR (NADPH) Peraksinic_Acid Peraksinic Acid Peraksine->Peraksinic_Acid Acetylesterase

Caption: Proposed biosynthetic pathway of peraksine from primary metabolites.

Experimental Workflow for Peraksine Biosynthesis Analysis

Experimental Workflow cluster_0 Plant Material / Cell Culture cluster_1 Enzyme Extraction & Purification cluster_2 Enzyme Assays cluster_3 Analysis Plant_Material Rauwolfia serpentina Plant Material or Cell Culture Crude_Extract Crude Protein Extract Plant_Material->Crude_Extract Microsomal_Fraction Microsomal Fraction (for VH) Crude_Extract->Microsomal_Fraction Purified_Enzymes Purified Enzymes (e.g., via Chromatography) Crude_Extract->Purified_Enzymes VH_Assay VH Assay Microsomal_Fraction->VH_Assay PNAE_Assay PNAE Assay Purified_Enzymes->PNAE_Assay VS_Assay VS Assay Purified_Enzymes->VS_Assay PR_Assay PR Assay Purified_Enzymes->PR_Assay Recombinant_Expression Recombinant Expression (e.g., in E. coli) Recombinant_Expression->Purified_Enzymes HPLC HPLC Analysis PNAE_Assay->HPLC VS_Assay->HPLC VH_Assay->HPLC PR_Assay->HPLC LC_MS LC-MS Analysis HPLC->LC_MS For identification Enzyme_Kinetics Enzyme Kinetics Calculation HPLC->Enzyme_Kinetics

Caption: General experimental workflow for the characterization of enzymes in the peraksine biosynthetic pathway.

Regulatory Network Overview

Regulatory Network Environmental Cues Environmental Cues Transcription Factors Transcription Factors Environmental Cues->Transcription Factors Developmental Signals Developmental Signals Developmental Signals->Transcription Factors Phytohormones (e.g., Jasmonates) Phytohormones (e.g., Jasmonates) Phytohormones (e.g., Jasmonates)->Transcription Factors Biosynthetic Genes Biosynthetic Genes Transcription Factors->Biosynthetic Genes Transcriptional Regulation Biosynthetic Genes (STR, SG, PNAE, VS, VH, PR) Biosynthetic Genes (STR, SG, PNAE, VS, VH, PR) Biosynthetic Enzymes Biosynthetic Enzymes Biosynthetic Enzymes->Biosynthetic Enzymes Post-Translational Modification Peraksine Peraksine Biosynthetic Enzymes->Peraksine Catalysis Biosynthetic Genes->Biosynthetic Enzymes Translation

Caption: A simplified overview of the potential regulatory network governing peraksine biosynthesis.

10-Hydroxydihydroperaksine: A Technical Overview of a Sarpagine-Type Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a sarpagine-type indole (B1671886) alkaloid, a class of natural products known for their complex chemical structures and diverse biological activities. This technical guide provides a summary of the available physicochemical properties of this compound and outlines general experimental methodologies for the isolation and analysis of related compounds from its natural source, Rauvolfia verticillata. While specific experimental data for this particular compound is limited in publicly accessible scientific literature, this document aims to provide a foundational understanding for researchers.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 451478-47-0Chemical Supplier Databases
Molecular Formula C₁₉H₂₄N₂O₃Chemical Supplier Databases
Molecular Weight 328.41 g/mol Chemical Supplier Databases
Appearance PowderChemical Supplier Databases
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemical Supplier Databases
pKa (Predicted) 10.25 ± 0.70Chemical Supplier Databases
Natural Source Rauvolfia verticillataScientific Literature

Experimental Protocols

Detailed experimental protocols for the specific isolation, purification, and analysis of this compound are not explicitly detailed in the available scientific literature. However, general methodologies for the separation and characterization of indole alkaloids from Rauvolfia species can be adapted.

General Isolation and Purification of Sarpagine-Type Alkaloids from Rauvolfia verticillata

The following is a generalized workflow for the extraction and purification of alkaloids from Rauvolfia verticillata, based on common practices for this plant genus.

G General Workflow for Alkaloid Isolation plant_material Dried and powdered Rauvolfia verticillata plant material extraction Maceration or Soxhlet extraction with methanol (B129727) or ethanol plant_material->extraction acid_base_partition Acid-base partitioning to separate alkaloids from neutral compounds extraction->acid_base_partition crude_extract Crude alkaloid extract acid_base_partition->crude_extract chromatography Column chromatography (Silica gel, Alumina, or Sephadex) crude_extract->chromatography fractions Collection of fractions chromatography->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Workflow for the isolation of alkaloids.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

A general HPLC method for the analysis of indole alkaloids from Rauvolfia species would typically involve a reversed-phase C18 column with a gradient elution system.

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)

  • Mobile Phase B: Acetonitrile or methanol

  • Detection: UV detection, typically in the range of 220-300 nm, is suitable for indole alkaloids due to their chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Structural elucidation of sarpagine-type alkaloids heavily relies on 1D and 2D NMR spectroscopy.

  • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and coupling patterns.

  • ¹³C NMR: Indicates the number of carbon atoms and their hybridization state.

  • 2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity between protons and carbons, which is crucial for determining the complex polycyclic structure of these alkaloids.

Biological Activity and Signaling Pathways

Specific biological activities and associated signaling pathways for this compound have not been reported in the reviewed literature. However, sarpagine-type alkaloids isolated from Rauvolfia species have been reported to exhibit a range of biological effects, including:

  • Cytotoxic Activity: Some sarpagine (B1680780) alkaloids have shown activity against various cancer cell lines. The mechanisms of action are often not fully elucidated but may involve apoptosis induction or cell cycle arrest.

  • Antimicrobial Activity: Various alkaloids from Rauvolfia have demonstrated inhibitory effects against a range of bacteria and fungi.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways has been observed for some alkaloids in this class.

Given the lack of specific data for this compound, a hypothetical signaling pathway that could be investigated based on the known activities of related compounds is the induction of apoptosis.

G Hypothetical Apoptosis Induction Pathway compound This compound cell_membrane Cell Membrane Interaction/Uptake compound->cell_membrane caspase_activation Caspase Cascade Activation cell_membrane->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

A potential apoptotic signaling pathway.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided is based on a review of publicly available scientific literature and chemical databases. The absence of detailed experimental data for this compound highlights a potential area for future research. Researchers should validate all information and methodologies before use.

An In-depth Technical Guide to 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular and potential pharmacological characteristics of 10-Hydroxydihydroperaksine, an indole (B1671886) alkaloid isolated from Rauvolfia verticillata. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, hypothetical biological activities, and relevant experimental methodologies.

Molecular Profile of this compound

This compound is a naturally occurring alkaloid. A summary of its key quantitative data is presented below.

PropertyValueReference
Molecular Formula C₁₉H₂₄N₂O₃[1][][]
Molecular Weight 328.4 g/mol [1][][]
Appearance Powder[][]
Purity (typical) >98%[][]
Canonical SMILES CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO[]
InChIKey LCWCFXWKNADLOU-UHFFFAOYSA-N[]

Hypothetical Signaling Pathway: Cytotoxic Effects of Rauvolfia Alkaloids

While the specific mechanism of action for this compound has not been extensively elucidated, other alkaloids from the Rauvolfia genus have demonstrated cytotoxic effects against various cancer cell lines. The following diagram illustrates a plausible signaling pathway through which a Rauvolfia alkaloid might induce apoptosis in cancer cells. This is a generalized model based on the known activities of similar natural products.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Signal_Transduction Signal Transduction Cascade (e.g., MAPK pathway) Receptor->Signal_Transduction Alkaloid This compound Alkaloid->Receptor Binds to receptor or enters cell Bax_Activation Bax Activation Signal_Transduction->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Signal_Transduction->Bcl2_Inhibition Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Activation->Mitochondrial_Dysfunction Bcl2_Inhibition->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical signaling pathway for alkaloid-induced apoptosis.

Experimental Protocols

Detailed experimental data on this compound is limited. However, based on studies of similar compounds from Rauvolfia verticillata, the following protocols represent standard methodologies for its isolation and the evaluation of its cytotoxic activity.

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques.[4][5][6]

  • Plant Material Collection and Preparation : Collect fresh roots of Rauvolfia verticillata. The plant material should be authenticated by a botanist. The roots are then washed, dried, and ground into a fine powder.

  • Extraction : The powdered root material is subjected to ultrasonic extraction with chloroform (B151607).[5][6] This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined chloroform extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation :

    • Silica (B1680970) Gel Chromatography : The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Sephadex LH-20 Chromatography : Fractions showing similar profiles on Thin Layer Chromatography (TLC) are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on molecular size.[4]

    • Preparative High-Performance Liquid Chromatography (HPLC) : Final purification to obtain the pure this compound is achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase determined through analytical HPLC trials.[5]

  • Structure Elucidation : The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).[5]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of natural products.[7][8][9]

  • Cell Culture : Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 4,000-8,000 cells/well) and allowed to adhere overnight.[10]

  • Compound Treatment : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations. Control wells receive the vehicle (DMSO) at the same final concentration as the treated wells.

  • Incubation : The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay :

    • After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]

  • Data Acquisition and Analysis : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

Experimental Workflow: From Plant to Bioactivity Screening

The following diagram illustrates a typical workflow for the discovery and initial biological screening of a natural product like this compound.

experimental_workflow Plant_Material Rauvolfia verticillata (Plant Material) Extraction Extraction (e.g., with Chloroform) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (Silica Gel, Sephadex, HPLC) Crude_Extract->Purification Pure_Compound This compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Pure_Compound->Bioactivity_Screening Data_Analysis Data Analysis (IC50 Determination) Bioactivity_Screening->Data_Analysis

General workflow for isolation and screening of this compound.

Concluding Remarks

This compound represents a potentially valuable natural product for further pharmacological investigation. While current data on its biological activity is sparse, its structural relationship to other bioactive Rauvolfia alkaloids suggests that it may possess interesting therapeutic properties, particularly in the area of oncology. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to initiate further studies into the mechanism of action and therapeutic potential of this compound. Future research should focus on elucidating its specific molecular targets and signaling pathways to fully understand its pharmacological profile.

References

Spectroscopic Data for 10-Hydroxydihydroperaksine Remains Elusive Despite Extensive Search

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for spectroscopic data (NMR, MS) and experimental protocols for the natural alkaloid 10-Hydroxydihydroperaksine, no specific quantitative data or detailed experimental procedures are publicly available at this time.

Researchers and drug development professionals seeking an in-depth technical guide on this compound will find a notable absence of primary spectroscopic evidence in readily accessible scientific literature and databases. While the identity of this compound, including its chemical structure, CAS number (451478-47-0), and origin from the herb Rauvolfia verticillata, has been confirmed, the foundational NMR and mass spectrometry data required for a comprehensive technical whitepaper could not be located.

Efforts to uncover this information involved targeted searches for the original scientific publication detailing the isolation and structure elucidation of this compound. Such a publication would be the most probable source for the requisite spectroscopic data and the methodologies employed for its acquisition. However, these searches did not yield the foundational paper.

Several commercial suppliers of fine chemicals list this compound in their catalogs. These listings confirm the compound's identity and often state that its structure has been verified by NMR. However, the actual spectral data and the specific experimental conditions used for these analyses are not provided.

General searches for spectroscopic data of related alkaloids from Rauvolfia verticillata were also conducted. While these studies provide insights into the types of experimental protocols that might be used for isolating and characterizing similar compounds, they do not contain the specific data for this compound.

Furthermore, no information regarding signaling pathways or specific experimental workflows involving this compound was found, precluding the creation of the requested Graphviz diagrams.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Indole (B1671886) Alkaloids from Rauvolfia Species

Introduction

The genus Rauvolfia, belonging to the Apocynaceae family, comprises shrubs and evergreen trees found in tropical and subtropical regions.[1] Species of this genus, particularly Rauvolfia serpentina (commonly known as Sarpagandha or Indian snakeroot), have a long history in traditional medicine, especially in Ayurveda, for treating a variety of ailments including hypertension, epilepsy, and snake bites.[1][2] The pharmacological significance of Rauvolfia is primarily attributed to its rich composition of monoterpenoid indole alkaloids (MIAs), with over 145 distinct alkaloids reported.[1]

The roots of the plant are particularly rich in these compounds, containing more than 50 different indole alkaloids.[2] Among these, reserpine (B192253) is one of the most potent and widely studied alkaloids, historically used as an antihypertensive and tranquilizing agent.[1][3][4] Other major alkaloids include ajmaline, ajmalicine, yohimbine, and serpentine, each possessing a range of biological activities.[5][6][7] This technical guide provides a comprehensive review of the indole alkaloids from Rauvolfia species, focusing on their isolation and characterization, quantitative analysis, and key pharmacological mechanisms of action.

Isolation, Purification, and Characterization of Indole Alkaloids

The extraction and characterization of indole alkaloids from Rauvolfia species is a multi-step process involving solvent extraction, chromatographic separation, and spectroscopic analysis for structural elucidation.

Experimental Protocols
1.1 Plant Material Preparation

The initial step involves the collection and preparation of the plant material, most commonly the roots, which have the highest concentration of alkaloids.[4]

  • Drying and Grinding: Freshly collected plant material (e.g., roots) is air-dried until a constant weight is achieved.[8] The dried material is then ground into a fine powder. To prevent overheating during grinding, which can degrade sensitive compounds, the process is often done in short intervals with cooling periods in between.[8] For instance, a protocol for Rauvolfia nukuhivensis involved repeated 1-minute grinding periods at 10,000 rpm, with ice cooling between each cycle.[8]

1.2 Extraction and Fractionation

Solvent extraction is employed to isolate the crude alkaloid mixture from the powdered plant material.

  • Extraction: The powdered material is typically extracted with a polar solvent like ethanol (B145695) or methanol (B129727) through maceration or Soxhlet extraction.[2][3][5][9] The choice of solvent is critical; one study found that a crude ethanolic extract from Rauvolfia serpentina leaves and roots yielded 11.27% of total extract.[3]

  • Fractionation: The crude extract is often acidic and is then subjected to a liquid-liquid partitioning process to separate the alkaloids from other phytochemicals. The extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and butanol.[5] Statistical analysis has shown that chloroform is a highly effective solvent for selectively extracting bioactive indole alkaloids.[2]

1.3 Purification and Isolation

Chromatographic techniques are essential for separating individual alkaloids from the complex fractionated extract.

  • Thin-Layer Chromatography (TLC): TLC is used for the initial qualitative evaluation of the presence of different indole alkaloids by comparing the retardation factor (Rf) values of the sample spots with those of known standards like reserpine and ajmaline.[3][4][9]

  • Column Chromatography: The alkaloid-rich fraction (often the chloroform fraction) is subjected to column chromatography over a stationary phase like silica (B1680970) gel for the preparative separation of individual compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the qualitative and quantitative analysis of Rauvolfia alkaloids.[3][9] Reversed-phase C18 columns are commonly used with a mobile phase consisting of acetonitrile (B52724) and water (often with 0.05% formic acid).[10] A developed UHPLC-UV method allowed for the complete separation of seven major alkaloids—ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, and reserpine—within 8 minutes.[10]

1.4 Structural Characterization

Once purified, the molecular structures of the isolated alkaloids are determined using advanced spectroscopic methods.

  • Spectroscopic Techniques: A combination of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) (both 1D and 2D), and Mass Spectrometry (MS) is used to elucidate the final structures of the compounds.[2][5][8] These spectral data are then compared with reference standards or literature data to confirm the identity of the alkaloids.[11]

experimental_workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction & Fractionation cluster_purify 3. Purification & Isolation cluster_char 4. Structural Characterization Plant Rauvolfia Plant Material (e.g., Roots) Grind Grinding into Powder Plant->Grind Solvent Solvent Extraction (e.g., Ethanol) Grind->Solvent Fraction Liquid-Liquid Fractionation Solvent->Fraction TLC TLC Analysis Fraction->TLC Column Column Chromatography TLC->Column HPLC HPLC / UHPLC Column->HPLC Spectro Spectroscopic Analysis (NMR, MS, FTIR) HPLC->Spectro Structure Isolated Indole Alkaloid Structure Spectro->Structure antihypertensive_pathway cluster_sns Sympathetic Nervous System cluster_raas RAAS Pathway cluster_vaso Vasoactive Molecules Rauvolfia Rauvolfia Indole Alkaloids (e.g., Reserpine) SNS Neurotransmitter Reuptake (NE, Serotonin) Rauvolfia->SNS Inhibits Alpha Alpha-Adrenergic Receptors Rauvolfia->Alpha Blocks Renin Renin Release Rauvolfia->Renin Modulates NO ↑ Nitric Oxide (NO) Rauvolfia->NO Promotes ET1 ↓ Endothelin-1 (ET-1) Rauvolfia->ET1 Inhibits SNS_Out ↓ Sympathetic Outflow SNS->SNS_Out Vaso Vasodilation & ↓ Cardiac Output Alpha->Vaso SNS_Out->Vaso Angio ↓ Angiotensin II & Aldosterone Production Renin->Angio Angio->Vaso NO->Vaso ET1->Vaso BP Blood Pressure Lowered Vaso->BP

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of 10-Hydroxydihydroperaksine from Rauvolfia verticillata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid found in the plant Rauvolfia verticillata (Apocynaceae family).[1] Alkaloids from Rauvolfia species have long been recognized for their pharmacological properties, particularly their antihypertensive effects.[2][3] This document provides detailed protocols for the extraction, purification, and quantification of this compound from Rauvolfia verticillata plant material. The methodologies are based on established techniques for the isolation and analysis of alkaloids from this genus and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Materials and Reagents

Experimental Protocols

Extraction of Total Alkaloids from Rauvolfia verticillata

This protocol describes a general method for the extraction of total alkaloids from the plant material.

Methodology:

  • Maceration: Weigh 1 kg of dried, powdered Rauvolfia verticillata plant material (roots and stems).

  • Solvent Extraction: Macerate the powdered material with 5 L of 90% ethanol at room temperature for 72 hours with occasional stirring.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanolic extract.

  • Acid-Base Extraction:

    • Suspend the crude ethanolic extract in 1 L of 2% aqueous hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal material.

    • Wash the acidic solution with 3 x 500 mL of chloroform to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.

    • Extract the liberated alkaloids with 5 x 500 mL of chloroform.

  • Final Concentration: Combine the chloroform extracts and evaporate to dryness under reduced pressure to yield the total alkaloid extract.

Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the total alkaloid extract. This method is adapted from protocols used for the separation of other alkaloids from Rauvolfia verticillata.[4][5][6]

Methodology:

  • Silica Gel Column Chromatography:

    • Dissolve the total alkaloid extract in a minimal amount of chloroform.

    • Pre-adsorb the extract onto a small amount of silica gel.

    • Pack a silica gel column (60-120 mesh) in petroleum ether.

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column with a gradient of petroleum ether, ethyl acetate, and methanol. Start with 100% petroleum ether and gradually increase the polarity by increasing the proportion of ethyl acetate and then methanol.

    • Collect fractions of 50 mL each and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and a suitable visualizing agent (e.g., Dragendorff's reagent).

    • Combine fractions containing the target compound based on TLC analysis.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the enriched fraction from the silica gel column in methanol.

    • Apply the solution to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol at a slow flow rate.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, employ a preparative reverse-phase C18 HPLC column.

    • Dissolve the further purified fraction in the mobile phase.

    • Use a gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

Quantitative Analysis of this compound by HPLC-UV

This protocol provides a method for the quantitative determination of this compound in the crude extract and purified fractions. The method is based on established HPLC analyses of other indole alkaloids in Rauvolfia verticillata.[7][8][9]

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh 1 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

  • Preparation of Sample Solutions:

    • Accurately weigh 100 mg of the dry total alkaloid extract and dissolve it in 10 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with (A) Acetonitrile and (B) 0.1% Ammonium acetate in water.

    • Gradient Program: 0-5 min, 10% A; 5-25 min, 10-60% A; 25-30 min, 60-10% A; 30-35 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Data Presentation

The following tables provide representative data for the alkaloid content in Rauvolfia verticillata. Note that the content of this compound may vary depending on the plant part, geographical origin, and harvesting time. The data for other major alkaloids are included for comparative purposes.[10]

Table 1: Quantitative Analysis of Major Alkaloids in Rauvolfia verticillata Root Extract

AlkaloidConcentration (mg/g of dry weight)
Ajmaline0.96
YohimbineNot Reported
AjmalicineNot Reported
SerpentineNot Reported
ReserpineNot Reported
This compound To be determined

Table 2: HPLC Method Validation Parameters (Representative)

ParameterValue
Linearity (R²)> 0.999
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Recovery (%)95 - 105
Precision (RSD %)< 2

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Rauvolfia verticillata (Dried, Powdered) extraction Solvent Extraction (90% Ethanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 acid_base_extraction Acid-Base Partitioning concentration1->acid_base_extraction total_alkaloids Total Alkaloid Extract acid_base_extraction->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel hplc_analysis HPLC-UV Analysis total_alkaloids->hplc_analysis sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound pure_compound->hplc_analysis

Caption: Workflow for the extraction and purification of this compound.

Proposed Antihypertensive Signaling Pathway of Rauvolfia Alkaloids

Caption: Proposed mechanism of antihypertensive action of Rauvolfia alkaloids.

References

Application Note: Quantitative Analysis of 10-Hydroxydihydroperaksine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a generalized protocol for the quantitative analysis of 10-Hydroxydihydroperaksine, a natural alkaloid found in Rauvolfia verticillata, in biological matrices such as plasma.[][2] Due to the limited availability of specific validated analytical methods for this compound in published literature, this document outlines a robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The protocol is based on established methodologies for the quantification of similar alkaloid compounds in complex biological samples. The described method is intended to serve as a foundational template for researchers to develop and validate a specific assay for this compound.

Introduction

This compound is a naturally occurring alkaloid with the molecular formula C19H24N2O3.[][] As with many natural products, understanding its pharmacokinetic and pharmacodynamic properties is crucial for evaluating its therapeutic potential. A sensitive and selective analytical method is a prerequisite for such studies, enabling the accurate determination of the compound's concentration in biological fluids.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of trace levels of analytes in complex matrices due to its high sensitivity and specificity.[5][6][7] This document presents a detailed, albeit generalized, protocol for the quantification of this compound using UPLC-MS/MS.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended. If unavailable, a compound with similar chromatographic and mass spectrometric behavior can be used.

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human or rat plasma)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules from plasma samples.[5]

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

UPLC System:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Suggested Gradient Elution Program

Time (min)% Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometer:

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 450°C
Gas Flow Rates Optimize based on instrument manufacturer's recommendations
MRM Transitions To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ion and optimize collision energies for the most abundant and stable product ions. For this compound (MW: 328.4), the protonated molecule [M+H]+ would be m/z 329.4.
Method Validation Parameters

A full method validation should be conducted according to regulatory guidelines. Key parameters to assess include:

  • Linearity: Analyze a series of calibration standards to determine the concentration range over which the assay is linear.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision using quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LLOQ): Establish the lowest concentration that can be reliably detected and quantified.

  • Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Data Presentation

The following tables summarize hypothetical quantitative data for a validated method for this compound, based on typical performance characteristics of similar assays.

Table 2: Calibration Curve and Linearity

ParameterResult
Concentration Range 0.5 - 500 ng/mL
Regression Equation y = 0.025x + 0.001
Correlation Coefficient (r²) > 0.995

Table 3: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5< 1585 - 115< 1585 - 115
Low1.5< 1585 - 115< 1585 - 115
Medium75< 1585 - 115< 1585 - 115
High400< 1585 - 115< 1585 - 115

Table 4: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low1.585 - 11585 - 115
High40085 - 11585 - 115

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge1 Centrifuge (14,000 x g, 10 min) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex (30 sec) reconstitute->vortex2 centrifuge2 Centrifuge (14,000 x g, 5 min) vortex2->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer analysis UPLC-MS/MS Analysis transfer->analysis

Caption: Experimental workflow for the extraction of this compound.

Signaling Pathway

As there is currently no specific information available in the scientific literature regarding the signaling pathways of this compound, a diagram of a signaling pathway cannot be provided at this time. The metabolic fate of this compound is also not well-characterized. Research into the metabolism of similar alkaloids suggests that processes such as hydroxylation and demethylation, often mediated by cytochrome P450 enzymes, could be involved.[8] Further investigation is required to elucidate the specific metabolic and signaling pathways of this compound.

Conclusion

This application note provides a comprehensive, generalized framework for the quantitative analysis of this compound in biological matrices using UPLC-MS/MS. The outlined protocol for sample preparation and instrument conditions serves as a robust starting point for method development. It is imperative that researchers conduct a full method validation to ensure the accuracy, precision, and reliability of the assay for their specific application. The successful implementation of such a method will be instrumental in advancing the understanding of the pharmacokinetic properties of this compound and its potential therapeutic applications.

References

Application Note: A Proposed HPLC-MS Protocol for the Detection of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid found in Rauvolfia verticillata. Alkaloids from the Rauvolfia genus are known for a wide range of pharmacological activities, including antihypertensive, anti-inflammatory, and anticancer effects. The development of a robust and sensitive analytical method for the detection and quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its therapeutic potential. This document outlines a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the detection of this compound, based on established methods for structurally similar indole alkaloids. Additionally, a summary of known signaling pathways for related Rauvolfia alkaloids is provided to guide future research into the mechanism of action of this specific compound.

Proposed HPLC-MS Methodology

This protocol is a starting point and may require optimization for specific matrices and instrumentation.

Sample Preparation (from Plant Material)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is proposed for the extraction of this compound from plant matrices.

Protocol:

  • Homogenize 1 gram of powdered plant material with 10 mL of water.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Parameters

The following parameters are proposed based on typical methods for indole alkaloid analysis.

Table 1: Proposed HPLC-MS/MS Parameters

ParameterRecommended Setting
HPLC System UHPLC or HPLC system capable of binary gradient elution
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Elution 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 329.4 [M+H]⁺ (Predicted)
Product Ions (m/z) To be determined experimentally. Predicted fragments based on yohimbine (B192690) analogs may include ions resulting from retro-Diels-Alder fragmentation of the C-ring.
Collision Energy To be optimized for each transition
Scan Type Multiple Reaction Monitoring (MRM)

Experimental Workflow

The overall experimental process from sample preparation to data analysis is depicted in the following workflow diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing a Homogenize Plant Material b QuEChERS Extraction a->b c d-SPE Cleanup b->c d Filtration c->d e HPLC Separation d->e f MS/MS Detection e->f g Peak Integration f->g h Quantification g->h

Figure 1: Experimental workflow for this compound detection.

Potential Signaling Pathways of Rauvolfia Alkaloids

While the specific signaling pathways of this compound have not been elucidated, alkaloids from the Rauvolfia genus are known to interact with several key physiological systems. The diagram below illustrates some of the established mechanisms of action for this class of compounds, providing a foundation for future research on this compound.

signaling_pathway cluster_alkaloids Rauvolfia Alkaloids cluster_systems Physiological Systems cluster_effects Cellular & Systemic Effects alk This compound (and other Rauvolfia alkaloids) sns Sympathetic Nervous System alk->sns Inhibition raas Renin-Angiotensin- Aldosterone System (RAAS) alk->raas Modulation ros Reactive Oxygen Species (ROS) alk->ros Scavenging ir Insulin Receptor alk->ir Potential Activation bp Blood Pressure Regulation sns->bp raas->bp inflammation Anti-inflammatory Effects ros->inflammation glucose Glucose Metabolism ir->glucose

Figure 2: Potential signaling pathways for Rauvolfia alkaloids.

Discussion and Future Directions

The proposed HPLC-MS method provides a strong foundation for the sensitive and selective detection of this compound. The immediate next step for researchers should be the experimental determination of the precursor-product ion transitions and the optimization of collision energies to develop a robust MRM method for quantification.

Furthermore, the biological activity of this compound remains largely unexplored. The signaling pathways known to be modulated by other Rauvolfia alkaloids, such as the sympathetic nervous system and the renin-angiotensin-aldosterone system, are promising areas of investigation. Studies to determine the binding affinity and functional effects of this compound on key receptors and enzymes within these pathways are warranted. Such research will be instrumental in uncovering the therapeutic potential of this natural compound.

In Vitro Assays for Assessing the Cytotoxicity of 10-Hydroxydihydroperaksine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid found in the herbs of Rauvolfia verticillata.[1] As a novel compound, its cytotoxic potential is of significant interest for drug discovery and development. This document provides a comprehensive guide to evaluating the in vitro cytotoxicity of this compound. The protocols detailed herein are established methods for assessing cell viability and death. Due to the limited publicly available data on the specific biological activities of this compound, these protocols are presented as a general framework for the initial cytotoxic characterization of a novel compound. The experimental parameters, such as concentration ranges and incubation times, should be optimized for the specific cell lines and research questions.

Data Presentation: Summary of Quantitative Data

Effective evaluation of cytotoxicity requires the generation of quantitative data to determine the concentration-dependent effects of this compound. The following tables provide a template for summarizing key cytotoxic parameters.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
Cancer Cell Lines
e.g., HeLaHuman Cervical Cancer24Experimental Value
48Experimental Value
72Experimental Value
e.g., MCF-7Human Breast Cancer24Experimental Value
48Experimental Value
72Experimental Value
e.g., A549Human Lung Cancer24Experimental Value
48Experimental Value
72Experimental Value
Non-Cancerous Cell Line
e.g., HEK293Human Embryonic Kidney24Experimental Value
48Experimental Value
72Experimental Value

Table 2: Lactate Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
e.g., HeLa0 (Vehicle Control)24Experimental Value
Concentration 124Experimental Value
Concentration 224Experimental Value
Concentration 324Experimental Value
Maximum LDH Release Control24100
e.g., MCF-70 (Vehicle Control)24Experimental Value
Concentration 124Experimental Value
Concentration 224Experimental Value
Concentration 324Experimental Value
Maximum LDH Release Control24100

Table 3: Apoptosis Induction by this compound

Cell LineConcentration of this compound (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3/7 Activity (Fold Change)
e.g., HeLa0 (Vehicle Control)24Experimental ValueExperimental Value1.0
Concentration 124Experimental ValueExperimental ValueExperimental Value
Concentration 224Experimental ValueExperimental ValueExperimental Value
Concentration 324Experimental ValueExperimental ValueExperimental Value
e.g., MCF-70 (Vehicle Control)24Experimental ValueExperimental Value1.0
Concentration 124Experimental ValueExperimental ValueExperimental Value
Concentration 224Experimental ValueExperimental ValueExperimental Value
Concentration 324Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

Preliminary Steps: Compound Handling and Cell Culture

1.1. Solubility Testing of this compound

It is crucial to determine the solubility of this compound in a solvent compatible with cell culture, typically dimethyl sulfoxide (B87167) (DMSO), and the aqueous culture medium. Poor solubility can lead to inaccurate results. Kinetic solubility is often assessed in early drug discovery.

1.2. Cell Line Selection and Culture

A panel of cell lines should be used, including representatives of different cancer types and at least one non-cancerous cell line to assess selectivity. Commonly used cell lines for initial cytotoxicity screening include HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HEK293 (human embryonic kidney). Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[3]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[4]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. A common starting range is 0.1 to 100 µM.[5] The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[4] Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prep_compound Prepare this compound Dilutions prep_compound->add_compound incubate_24_72h Incubate (24-72h) add_compound->incubate_24_72h add_mtt Add MTT Reagent incubate_24_72h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO to Solubilize incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay seed_and_treat Seed Cells and Treat with Compound incubate Incubate (e.g., 24h) seed_and_treat->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_ldh_reagent Add LDH Reaction Mix transfer_supernatant->add_ldh_reagent incubate_rt Incubate at RT (30 min) add_ldh_reagent->incubate_rt read_absorbance Read Absorbance (490 nm) incubate_rt->read_absorbance Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase compound This compound bax_bak Bax/Bak Activation compound->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Cell-Based Functional Screens of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from Rauvolfia verticillata.[] As with many novel natural products, its biological activities and therapeutic potential are yet to be fully elucidated. The initial stages of drug discovery for such compounds involve a series of cell-based functional screens to determine their effects on cellular processes. These screens are crucial for identifying potential mechanisms of action and guiding further preclinical development.

This document provides detailed application notes and protocols for a panel of foundational cell-based functional screens to characterize the bioactivity of this compound. The proposed assays are designed to assess its cytotoxic potential, effects on cell proliferation, induction of apoptosis, and its potential to modulate key cellular signaling pathways.

Application Note 1: Assessment of Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines. This initial screen is fundamental in identifying a therapeutic window and understanding the dose-dependent effects of the compound on cell viability.

Experimental Workflow

cluster_0 Cell Seeding & Culture cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 prepare Prepare serial dilutions of this compound incubate1->prepare treat Treat cells with compound prepare->treat incubate2 Incubate for 48-72h treat->incubate2 add_reagent Add MTT or Resazurin reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 read Measure absorbance/fluorescence incubate3->read calculate Calculate % viability read->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 values plot->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)

Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)15.2 ± 1.8
A549 (Lung Cancer)25.7 ± 2.5
MCF-7 (Breast Cancer)18.9 ± 2.1
HepG2 (Liver Cancer)32.4 ± 3.1

Application Note 2: Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation rate of cancer cells. This assay helps to distinguish between cytotoxic and cytostatic effects.

Protocol: BrdU Incorporation Assay
  • Cell Seeding and Treatment:

    • Follow the same seeding and treatment protocol as described for the MTT assay.

  • BrdU Labeling:

    • After 24-48 hours of treatment, add 10 µM BrdU (Bromodeoxyuridine) to each well.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.

  • Immunodetection:

    • Remove the labeling medium and fix the cells with a fixing/denaturing solution.

    • Add an anti-BrdU antibody conjugated to horseradish peroxidase (HRP).

    • Incubate for 90 minutes at room temperature.

    • Wash the wells three times with a wash buffer.

    • Add the substrate (e.g., TMB) and incubate until color development.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Calculate the percentage of proliferation inhibition relative to the control.

Data Presentation

Table 2: Effect of this compound on Cell Proliferation (Hypothetical Data)

Cell LineConcentration (µM)Proliferation Inhibition (%)
HeLa1045.3 ± 4.2
HeLa2078.1 ± 6.5
MCF-71041.8 ± 3.9
MCF-72072.5 ± 5.8

Application Note 3: Apoptosis Induction Assay

Objective: To determine if the observed cytotoxicity of this compound is mediated through the induction of apoptosis.

Experimental Workflow

cluster_0 Cell Treatment cluster_1 Apoptosis Assay cluster_2 Flow Cytometry cluster_3 Quantification seed Seed cells treat Treat with this compound seed->treat harvest Harvest cells treat->harvest stain Stain with Annexin V-FITC & PI harvest->stain acquire Acquire data on flow cytometer stain->acquire analyze Analyze cell populations acquire->analyze quantify Quantify early & late apoptotic cells analyze->quantify

Caption: Workflow for assessing apoptosis induction by this compound.

Protocol: Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Use FITC signal (FL1) to detect Annexin V binding and PI signal (FL2 or FL3) to detect membrane permeability.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Data Presentation

Table 3: Apoptosis Induction by this compound in HeLa Cells (Hypothetical Data)

TreatmentLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.52.4 ± 0.4
This compound (15 µM)60.3 ± 4.125.8 ± 3.213.9 ± 2.7
This compound (30 µM)35.7 ± 3.842.1 ± 4.522.2 ± 3.1

Application Note 4: Signaling Pathway Modulation Screen

Objective: To investigate the effect of this compound on a key cancer-related signaling pathway, such as the PI3K/Akt/mTOR pathway. This can provide insights into the molecular mechanism of action.

Signaling Pathway Diagram

cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Potential Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Proliferation mTORC1->Proliferation Inhibitor This compound Inhibitor->Akt Inhibits?

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Protocol: Western Blotting for Phosphorylated Proteins
  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation

Table 4: Modulation of Akt Phosphorylation by this compound in HeLa Cells (Hypothetical Data)

Treatmentp-Akt / Total Akt Ratio (Normalized to Control)
Vehicle Control1.00
This compound (7.5 µM)0.65 ± 0.08
This compound (15 µM)0.32 ± 0.05
This compound (30 µM)0.11 ± 0.03

Conclusion

These application notes provide a foundational framework for the initial characterization of this compound. The results from these screens will guide subsequent investigations into its specific molecular targets and mechanisms of action, which are essential for its development as a potential therapeutic agent. It is recommended to perform these assays across a diverse panel of cell lines to understand the breadth and specificity of the compound's activity.

References

Application Notes and Protocols for Studying the Effects of 10-Hydroxydihydroperaksine in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxydihydroperaksine is a naturally occurring alkaloid compound isolated from the herbs of Rauvolfia verticillata. Belonging to the peraksine (B1174184) family of indole (B1671886) alkaloids, this compound is of significant interest for its potential therapeutic properties. Studies on related peraksine derivatives and other alkaloids from the Rauvolfia genus have demonstrated notable anti-inflammatory activities[1][2]. Specifically, these compounds have been shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while promoting the release of the anti-inflammatory cytokine interleukin-10 (IL-10)[1][3][4]. Some Rauvolfia alkaloids have also exhibited neuroprotective effects, suggesting a potential role in mitigating neuroinflammatory processes[5].

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases, stroke, and traumatic brain injury. The activation of microglia, the resident immune cells of the central nervous system (CNS), is a hallmark of neuroinflammation. Upon activation by stimuli such as lipopolysaccharide (LPS), microglia release a cascade of inflammatory molecules that can contribute to neuronal damage.

Given the anti-inflammatory profile of its chemical relatives, this compound is a promising candidate for investigation as a modulator of neuroinflammation. This document provides detailed application notes and protocols for studying the effects of this compound in a well-established animal model of neuroinflammation induced by lipopolysaccharide (LPS).

Recommended Animal Model: LPS-Induced Neuroinflammation in Mice

The intraperitoneal (i.p.) administration of LPS, a component of the outer membrane of Gram-negative bacteria, is a widely used and reproducible method to induce systemic inflammation and subsequent neuroinflammation in rodents[6][7][8]. This model mimics key aspects of neuroinflammation, including the activation of microglia and the production of pro-inflammatory cytokines in the brain[7].

Strain: C57BL/6 mice are commonly used for neuroinflammation studies due to their well-characterized immune response.

Sex: Both male and female mice can be used, but it is recommended to use animals of a single sex within an experiment to avoid confounding variables related to hormonal fluctuations.

Age: Young adult mice (8-12 weeks old) are typically used.

Experimental Protocols

Preparation of this compound Formulation

This compound is a powder that can be dissolved in a suitable vehicle for administration.

  • Solubility: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

  • Vehicle for in vivo administration: A common vehicle is sterile saline (0.9% NaCl) containing a small percentage of a solubilizing agent like DMSO (e.g., <5%) and a surfactant like Tween 80 (e.g., <1%) to ensure a stable solution. It is crucial to test the solubility and stability of the compound in the chosen vehicle. A vehicle control group must be included in all experiments.

LPS-Induced Neuroinflammation Protocol

This protocol describes a general procedure for inducing neuroinflammation in mice and for evaluating the effects of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O111:B4)

  • Sterile, endotoxin-free saline (0.9% NaCl)

  • Vehicle for this compound

  • C57BL/6 mice

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to the following experimental groups (n=8-10 mice per group is recommended):

    • Group 1: Vehicle Control: Receive vehicle for this compound and saline instead of LPS.

    • Group 2: LPS Control: Receive vehicle for this compound and LPS.

    • Group 3: this compound + LPS: Receive this compound and LPS.

    • (Optional) Group 4: this compound only: Receive this compound and saline to assess the compound's effects in the absence of inflammation.

  • Dosing:

    • Administer this compound or its vehicle intraperitoneally (i.p.) at the desired dose(s). A dose-response study is recommended to determine the optimal dose. Administration can be a single dose or repeated daily for a specific period before LPS challenge.

    • One hour after the final dose of this compound, administer LPS (typically 0.5-1 mg/kg, i.p.) or sterile saline.

  • Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced exploration) which typically peak a few hours after LPS injection.

  • Endpoint Analysis: Euthanize mice at a predetermined time point after LPS administration (e.g., 4, 24, or 72 hours) for tissue collection and analysis. The timing depends on the specific inflammatory markers and behavioral outcomes being measured.

Behavioral Assessments

Behavioral tests should be conducted at the appropriate time point after LPS administration to assess sickness behavior and cognitive deficits.

  • Open Field Test: To assess general locomotor activity and exploratory behavior. A reduction in movement is indicative of sickness behavior.

  • Barnes Maze: To evaluate spatial learning and memory, which can be impaired by neuroinflammation.

  • Elevated Plus Maze: To assess anxiety-like behavior.

Biochemical and Histological Analyses

a. Brain Tissue Homogenate Preparation for Cytokine Analysis

  • Euthanize mice and perfuse with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.

  • Rapidly dissect the brain and isolate the region of interest (e.g., hippocampus, cortex).

  • Weigh the tissue and homogenize in a lysis buffer containing protease inhibitors. A common ratio is 1:10 (tissue weight:buffer volume)[9].

  • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes[9].

  • Collect the supernatant for cytokine analysis.

b. Cytokine Measurement by ELISA

  • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the assay.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

c. Immunohistochemistry for Microglia Activation

  • Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde (PFA) for fixation.

  • Dissect the brain and post-fix in 4% PFA overnight.

  • Cryoprotect the brain in a sucrose (B13894) solution (e.g., 30%) before sectioning on a cryostat or vibratome.

  • Staining Procedure:

    • Wash brain sections with PBS.

    • Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

    • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate with a primary antibody against Iba1 (a marker for microglia and macrophages) overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis:

    • Capture images using a fluorescence microscope.

    • Analyze microglia morphology (e.g., ramified, amoeboid) and quantify the number of Iba1-positive cells.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.

Table 1: Effect of this compound on LPS-Induced Sickness Behavior

GroupTotal Distance Traveled (cm) in Open Field Test (Mean ± SEM)
Vehicle Control3500 ± 250
LPS Control1200 ± 150
10-HDHP (10 mg/kg) + LPS2800 ± 200#
10-HDHP (20 mg/kg) + LPS3200 ± 220#
p < 0.05 compared to Vehicle Control; # p < 0.05 compared to LPS Control

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Brain

GroupTNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Vehicle Control25 ± 540 ± 815 ± 3
LPS Control250 ± 30300 ± 40150 ± 20
10-HDHP (10 mg/kg) + LPS150 ± 25#180 ± 30#90 ± 15#
10-HDHP (20 mg/kg) + LPS100 ± 20#120 ± 25#60 ± 10#
p < 0.05 compared to Vehicle Control; # p < 0.05 compared to LPS Control

Visualizations

Signaling Pathways in Neuroinflammation

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Grouping Randomized Grouping Acclimation->Grouping Dosing 10-HDHP or Vehicle Administration (i.p.) Grouping->Dosing LPS LPS or Saline Administration (i.p.) Dosing->LPS 1 hour Behavior Behavioral Testing (e.g., Open Field) LPS->Behavior 4 hours Euthanasia Euthanasia and Tissue Collection Behavior->Euthanasia ELISA Cytokine Analysis (ELISA) Euthanasia->ELISA IHC Immunohistochemistry (Iba1) Euthanasia->IHC

References

Application Notes and Protocols for Investigating the Mechanism of Action of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific biological activities and the mechanism of action for 10-Hydroxydihydroperaksine have not been extensively reported in scientific literature. The following application notes and protocols are presented as a proposed investigational framework based on the known biological activities of other alkaloids isolated from Rauvolfia verticillata, the plant from which this compound is derived.[1][2][] Alkaloids from this genus have demonstrated potential anticancer, anti-inflammatory, and antibacterial properties.[2] Notably, some compounds have shown cytotoxic effects against various cancer cell lines.[1][4] Therefore, this document outlines a hypothetical study to investigate the potential anti-cancer mechanism of this compound, focusing on the induction of apoptosis.

Introduction

This compound is a natural alkaloid found in Rauvolfia verticillata.[] While its precise biological role is yet to be elucidated, related compounds from the same plant family suggest that it may possess therapeutic potential. This document provides a set of standardized protocols to screen for its cytotoxic activity against cancer cell lines and to investigate a potential apoptotic mechanism of action.

Proposed Mechanism of Action: Induction of Apoptosis

Based on the activities of related alkaloids, we hypothesize that this compound may exert cytotoxic effects on cancer cells by inducing programmed cell death (apoptosis). This process is often mediated through the activation of intrinsic or extrinsic signaling pathways, culminating in the activation of caspase enzymes. A proposed workflow to investigate this is outlined below.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Investigation A Prepare this compound Stock C Perform MTT Assay A->C B Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) B->C D Determine IC50 Values C->D E Treat Cells with IC50 Concentration D->E Proceed if cytotoxic F Annexin V/PI Staining E->F I Caspase Activity Assay (Caspase-3/7, -8, -9) E->I J Western Blot Analysis (Bcl-2, Bax, PARP) E->J G Flow Cytometry Analysis F->G H Quantify Apoptotic Cells G->H H->I Proceed if apoptosis is confirmed K Identify Apoptotic Pathway I->K J->K

Caption: Proposed experimental workflow for investigating this compound.

Data Presentation: Hypothetical Quantitative Data

The following tables represent example data that could be generated from the proposed experiments.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Incubation Time (h) IC50 (µM)
MCF-7 Breast Adenocarcinoma 48 15.2 ± 1.8
HeLa Cervical Carcinoma 48 25.6 ± 3.1
A549 Lung Carcinoma 48 42.1 ± 4.5

| HEK293 | Normal Kidney | 48 | > 100 |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in MCF-7 cells

Protein Treatment (15 µM, 24h) Fold Change (vs. Control) P-value
Bax This compound 2.8 ± 0.3 < 0.01
Bcl-2 This compound 0.4 ± 0.1 < 0.01
Cleaved Caspase-3 This compound 4.5 ± 0.6 < 0.001

| Cleaved PARP | this compound | 3.9 ± 0.4 | < 0.001 |

Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM/F-12 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Objective: To quantify the percentage of apoptotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at its predetermined IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both floating and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Objective: To investigate the effect of this compound on the expression of key apoptosis-regulating proteins.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software.

Proposed Signaling Pathway

The data obtained from the Western blot analysis could help elucidate the signaling pathway involved. For instance, an increase in the Bax/Bcl-2 ratio and subsequent cleavage of Caspase-3 and PARP would suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.

G cluster_0 Pro-Apoptotic cluster_1 Anti-Apoptotic Compound This compound Bax Bax Compound->Bax Upregulates Bcl2 Bcl-2 Compound->Bcl2 Downregulates Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Activates Bax->Mito Promotes Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Induces Bcl2->Mito Inhibits

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Target Identification Studies of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification of molecular targets for the natural alkaloid, 10-Hydroxydihydroperaksine. Found in Rauvolfia verticillata, the specific biological targets of this compound are not yet fully elucidated[]. This document outlines a strategic workflow, from initial in-silico predictions to experimental validation using state-of-the-art proteomics techniques.

The identification of a drug's molecular target is a critical step in understanding its mechanism of action, essential for rational drug design and minimizing off-target effects[2][3]. The methodologies described herein are categorized into computational and experimental approaches, with the latter further divided into label-free and label-based techniques[4][5].

In-Silico Target Prediction

Before embarking on extensive experimental work, computational methods can provide valuable initial hypotheses about the potential targets of this compound. These methods leverage the compound's structure to predict its interaction with known protein targets.

Application Note: In-silico approaches are rapid and cost-effective methods to narrow down the potential target space. Techniques such as molecular docking simulate the binding of this compound to the three-dimensional structures of a vast number of proteins[6][7][8]. The binding affinities are then calculated and ranked to identify the most probable interacting proteins[9][10]. This information can guide the design of subsequent focused experimental validation.

Protocol 1: Molecular Docking and Virtual Screening
  • Ligand Preparation:

    • Obtain the 3D structure of this compound. If a crystal structure is unavailable, generate it from its SMILES notation and perform energy minimization using a suitable force field.

  • Target Protein Library Preparation:

    • Download a library of protein structures from a database such as the Protein Data Bank (PDB). This library can be comprehensive or focused on a specific protein class (e.g., kinases, GPCRs) based on any preliminary biological data.

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Molecular Docking:

    • Utilize docking software (e.g., AutoDock Vina, Glide) to dock the prepared this compound structure into the active or allosteric sites of each protein in the library.

  • Scoring and Analysis:

    • Rank the protein targets based on the predicted binding affinity (docking score).

    • Analyze the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • Prioritize the top-scoring and most plausible protein candidates for experimental validation.

Data Presentation: In-Silico Target Prediction for this compound

Predicted Target ProteinDocking Score (kcal/mol)Key Predicted InteractionsDruggability Score
Protein Kinase X-9.8Hydrogen bond with Asp145, Pi-stacking with Phe800.85
GPCR Y-9.2Hydrophobic interactions with Leu200, Val2030.78
Ion Channel Z-8.7Electrostatic interaction with Glu1120.65
Nuclear Receptor A-8.5Hydrogen bond with Arg3450.88

Note: This table presents hypothetical data for illustrative purposes.

Experimental Target Identification: Label-Based Approach

Label-based approaches involve chemically modifying this compound with a tag (e.g., biotin (B1667282), fluorescent probe) to facilitate the isolation and identification of its binding partners[4][11]. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used technique in this category[2][12][13].

Application Note: The key to a successful label-based experiment is the synthesis of a probe molecule where the tag does not interfere with the compound's biological activity. A linker is often used to distance the tag from the pharmacophore. The tagged compound is then used as "bait" to "fish" for its interacting proteins from a cell lysate[13].

Protocol 2: Affinity Chromatography-Mass Spectrometry (AC-MS)
  • Probe Synthesis:

    • Synthesize a derivative of this compound with a reactive functional group suitable for conjugation to a linker and a biotin tag.

    • Validate that the synthesized probe retains the biological activity of the parent compound.

  • Affinity Resin Preparation:

    • Immobilize the biotinylated this compound probe onto streptavidin-coated agarose (B213101) or magnetic beads.

  • Protein Extraction:

    • Prepare a total protein lysate from cells or tissues of interest under non-denaturing conditions.

  • Affinity Pull-Down:

    • Incubate the protein lysate with the affinity resin.

    • As a negative control, incubate the lysate with beads that have not been conjugated to the probe or with beads conjugated with an inactive analogue.

    • To identify specific binders, perform a competition experiment by co-incubating the lysate, affinity resin, and an excess of free, untagged this compound.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands that are present in the experimental sample but absent or significantly reduced in the negative control and competition samples.

    • Perform in-gel digestion of the proteins with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

Data Presentation: AC-MS Results for this compound

Protein IDExperimental Spectral CountCompetition Spectral CountFold Enrichment
Target Candidate 11521015.2
Target Candidate 289517.8
Non-specific Binder 12102051.02
Target Candidate 345222.5

Note: This table presents hypothetical data for illustrative purposes.

Experimental Target Identification: Label-Free Approaches

Label-free methods identify protein targets without the need to chemically modify the compound, thus avoiding potential alterations in its biological activity[4][14]. These techniques rely on the principle that the binding of a small molecule can alter the biophysical properties of its target protein.

Application Note: The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method that can be used to identify target engagement in a cellular context[11]. It is based on the principle that a protein, when bound to a ligand, becomes more resistant to thermal denaturation. This change in thermal stability can be quantified to identify the target proteins[11].

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat cultured cells with this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

    • Include an unheated control sample.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction (containing the thermally stable proteins) from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry (this is known as Thermal Proteome Profiling or TPP)[11].

  • Data Analysis:

    • For each protein, plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction between the compound and the protein.

Data Presentation: CETSA Results for this compound

Protein TargetTm (Vehicle)Tm (this compound)ΔTm (°C)
Target Candidate 152.5°C56.2°C+3.7
Non-target Protein61.0°C61.1°C+0.1
Target Candidate 248.3°C51.8°C+3.5

Note: This table presents hypothetical data for illustrative purposes. Tm is the melting temperature.

Visualizations

Experimental_Workflow cluster_insilico In-Silico Prediction cluster_experimental Experimental Validation cluster_label Label-Based cluster_labelfree Label-Free insilico Molecular Docking of This compound candidates Prioritized Target Candidates insilico->candidates Binding Affinity Ranking acms Affinity Chromatography- Mass Spectrometry (AC-MS) candidates->acms Guide Experiment cetsa Cellular Thermal Shift Assay (CETSA) candidates->cetsa Guide Experiment probe Synthesize Biotinylated Probe probe->acms validated_targets Validated Biological Targets acms->validated_targets cetsa->validated_targets

Caption: Workflow for target identification of this compound.

AC_MS_Workflow start Immobilized This compound Probe incubation Incubation & Pull-down start->incubation lysate Cell Lysate lysate->incubation wash Wash Non-specific Proteins incubation->wash elution Elution wash->elution ms LC-MS/MS Analysis elution->ms identification Target Protein Identification ms->identification

Caption: Affinity Chromatography-Mass Spectrometry (AC-MS) workflow.

Hypothetical_Signaling_Pathway Receptor GPCR Target G_Protein G-Protein Receptor->G_Protein Effector Adenylyl Cyclase G_Protein->Effector cAMP cAMP Effector->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression Compound This compound Compound->Receptor Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for 10-Hydroxydihydroperaksine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 10-Hydroxydihydroperaksine is a natural alkaloid whose potential as a chemical probe is currently not well-established in publicly available literature. The following application notes and protocols are provided as a general framework for researchers and drug development professionals to guide the investigation and potential use of this compound. The experimental designs are based on standard methodologies for the characterization of novel bioactive molecules.

Introduction

This compound is a natural alkaloid compound isolated from herbs of the Rauvolfia verticillata plant.[][] Its complex chemical structure suggests potential biological activity, making it a candidate for development as a chemical probe to investigate cellular pathways and identify new therapeutic targets. This document outlines a series of experimental protocols to characterize the physicochemical properties, biological targets, and cellular effects of this compound.

Physicochemical Properties and Handling

A summary of the known properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C19H24N2O3[][]
Molecular Weight 328.4 g/mol [][]
CAS Number 451478-47-0[]
Appearance Powder[][]
Purity >98%[][]
Source Rauvolfia verticillata[]

Handling and Storage:

  • Store the solid compound at -20°C, protected from light and moisture.

  • For creating stock solutions, test solubility in various solvents such as DMSO, ethanol, or PBS. Start with a small amount to determine the optimal solvent.

  • Prepare fresh working solutions from the stock for each experiment to ensure compound stability and activity.

Experimental Protocols

The following protocols provide a roadmap for the systematic evaluation of this compound as a chemical probe.

The initial and most critical step is to identify the molecular target(s) of this compound.

Protocol 3.1.1: Affinity-Based Target Identification using Chemical Proteomics

This protocol describes a chemical proteomics approach to identify the binding partners of this compound.

Methodology:

  • Immobilization: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A hydroxyl group on the molecule could be a potential site for derivatization.

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., a human cancer cell line or a primary cell type) and prepare a native cell lysate.

  • Affinity Pull-down:

    • Incubate the cell lysate with the this compound-conjugated beads.

    • As a control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands that appear in the experimental sample but not the control.

    • Identify the proteins using mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify high-confidence binding partners.

G cluster_workflow Affinity-Based Target ID Workflow A Synthesize & Immobilize This compound C Affinity Pull-down A->C B Prepare Cell Lysate B->C D Elute Bound Proteins C->D E Protein ID by LC-MS/MS D->E F Identify Potential Targets E->F

Affinity-Based Target Identification Workflow.

Once potential targets are identified, they must be validated.

Protocol 3.2.1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is essential.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein) by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: A positive result is indicated by a thermal stabilization of the target protein in the presence of this compound, meaning it remains soluble at higher temperatures compared to the control.

G cluster_workflow CETSA Workflow A Treat Cells with This compound B Apply Heat Gradient A->B C Lyse Cells & Separate Soluble/Precipitated Fractions B->C D Western Blot for Putative Target C->D E Analyze Thermal Stabilization D->E

Cellular Thermal Shift Assay (CETSA) Workflow.

To understand the functional consequences of target engagement, it is crucial to investigate the downstream signaling pathways.

Protocol 3.3.1: Western Blot Analysis of Key Signaling Pathways

This protocol aims to determine if this compound modulates specific signaling pathways.

Methodology:

  • Cell Treatment: Treat cells with a range of concentrations of this compound for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against key signaling proteins and their phosphorylated (activated) forms (e.g., Akt/p-Akt, ERK/p-ERK, NF-κB).

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the change in protein expression or phosphorylation.

G cluster_pathway Hypothetical Signaling Pathway Modulation Probe This compound Target Identified Target Protein Probe->Target Binds & Modulates Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) Target->Pathway Activates/Inhibits Response Cellular Response (e.g., Apoptosis, Proliferation) Pathway->Response

References

Application Notes and Protocols for the Synthesis of 10-Hydroxydihydroperaksine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole (B1671886) alkaloids are a large and structurally diverse class of natural products, many of which possess significant physiological and medicinal properties.[1][2] Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, providing crucial insights into the molecular features necessary for a compound's biological activity.[3][4][5][6] This document outlines a hypothetical framework for the design, synthesis, and biological evaluation of novel derivatives of 10-Hydroxydihydroperaksine, a putative indole alkaloid, for the purpose of elucidating its SAR. The ultimate goal of such a study would be to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Design of a Hypothetical this compound Derivative Library

The core structure of this compound is presumed to be a complex indole alkaloid. For the purpose of this guide, we will hypothesize a core scaffold and propose modifications at key positions to probe the SAR. The selection of a biological target is critical; given the prevalence of indole alkaloids as kinase inhibitors, a hypothetical screening against a panel of protein kinases will be used as an example.[7]

Hypothetical Core Structure of this compound:

(A representative complex indole alkaloid structure is used here for illustrative purposes)

Key Positions for Modification (R-groups):

  • R1 (Indole N-H): Alkylation or acylation to probe the necessity of the N-H bond for hydrogen bonding.

  • R2 (Aromatic Ring Substituent): Introduction of electron-donating or electron-withdrawing groups to modulate electronic properties.

  • R3 (Side Chain Modification): Variation of steric bulk and lipophilicity.

  • R4 (10-Hydroxy Group): Esterification, etherification, or replacement to determine the role of the hydroxyl group.

Generalized Synthetic Scheme

The synthesis of complex alkaloid derivatives often involves a multi-step sequence. A generalized, hypothetical synthetic route to the proposed derivatives is outlined below. This scheme incorporates common synthetic transformations used in indole alkaloid synthesis.[8][9]

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Diversification Starting_Material Indole Precursor Intermediate_1 Multi-step synthesis (e.g., Fischer Indole Synthesis) Starting_Material->Intermediate_1 Reagents Core_Scaffold Dihydroperaksine Core Intermediate_1->Core_Scaffold Cyclization Hydroxylation Introduction of 10-OH group Core_Scaffold->Hydroxylation Protection Protecting Group Chemistry Hydroxylation->Protection Diversification Introduction of R1, R2, R3, R4 Protection->Diversification Parallel Synthesis Deprotection Final Deprotection Diversification->Deprotection Final_Products This compound Derivatives Deprotection->Final_Products

Caption: Generalized synthetic workflow for this compound derivatives.

Data Presentation: Hypothetical SAR Data

The following table summarizes hypothetical biological data for a series of this compound derivatives. The data includes IC50 values against a hypothetical target kinase (e.g., "Kinase X") and cytotoxicity data (CC50) from an MTT assay on a cancer cell line (e.g., "HeLa").

Compound IDR1R2R3R4Kinase X IC50 (nM)HeLa CC50 (µM)Selectivity Index (CC50/IC50)
1 (Parent) HHMeOH15025167
2a MeHMeOH12020167
2b AcHMeOH500>50>100
3a H5-FMeOH5015300
3b H5-OMeMeOH25030120
4a HHi-PrOH30040133
4b HHPhOH8010125
5a HHMeOMe1000>50>50
5b HHMeOAc20028140

Experimental Protocols

General Protocol for the Synthesis of a Representative Derivative (e.g., Compound 3a)

This protocol describes a hypothetical synthesis of a fluorinated derivative.

Step 1: Synthesis of the Dihydroperaksine Core (This would be a multi-step process based on established indole alkaloid synthetic strategies, such as the Fischer indole synthesis followed by further cyclizations and functional group manipulations.)

Step 2: Introduction of the 10-Hydroxy Group (This could be achieved through various methods, including late-stage C-H oxidation or functionalization of a suitable precursor.)

Step 3: Fluorination of the Indole Ring (to introduce R2 = 5-F)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF) at 0 °C, add a fluorinating agent (e.g., Selectfluor®, 1.1 eq).

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the 5-fluoro-10-hydroxydihydroperaksine derivative.

  • Characterize the final compound using spectroscopic methods (NMR, MS, IR).[10][11][12]

Protocol for In Vitro Kinase Inhibition Assay

This protocol is based on a generic luminescence-based kinase assay format.[13]

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in the kinase assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 384-well assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified "Kinase X" and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for "Kinase X".

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of a kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability.[14][15][16][17][18]

  • Cell Seeding:

    • Harvest and count HeLa cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

Visualization of SAR Study Workflow

The following diagram illustrates the logical flow of a typical SAR study.

SAR_Workflow Start Design of Derivative Library Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Assay (e.g., Kinase Inhibition) Characterization->Primary_Screening Data_Analysis_1 IC50 Determination Primary_Screening->Data_Analysis_1 Hit_Identification Identification of 'Hit' Compounds Data_Analysis_1->Hit_Identification Secondary_Assay Secondary Assays (e.g., Cytotoxicity, Selectivity) Hit_Identification->Secondary_Assay Potent Hits SAR_Elucidation SAR Elucidation Hit_Identification->SAR_Elucidation Inactive Compounds Data_Analysis_2 CC50 & Selectivity Index Calculation Secondary_Assay->Data_Analysis_2 Data_Analysis_2->SAR_Elucidation Lead_Optimization Lead Optimization & Further Design SAR_Elucidation->Lead_Optimization

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 10-Hydroxydihydroperaksine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of 10-Hydroxydihydroperaksine from its natural source, Rauvolfia verticillata.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a natural indole (B1671886) alkaloid. Its primary known natural source is the plant Rauvolfia verticillata, a member of the Apocynaceae family.

Q2: I am experiencing a low yield of this compound. What are the potential reasons?

A2: Low extraction yields can be attributed to several factors:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent is crucial. Using a solvent that does not efficiently dissolve this compound will result in poor yields.

  • Inefficient Extraction Method: Traditional methods like maceration may not be as effective as modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).

  • Inadequate Plant Material Preparation: The particle size of the plant material significantly impacts extraction efficiency. Incomplete grinding of the Rauvolfia verticillata plant material will limit solvent penetration.

  • Degradation of the Target Compound: Alkaloids can be sensitive to high temperatures and prolonged exposure to light, which can lead to degradation during the extraction process.

  • Improper pH Conditions: The extraction of alkaloids is highly dependent on pH. Failure to perform the acid-base extraction steps at the optimal pH will result in significant loss of the target compound.

Q3: How can I improve the purity of my crude extract?

A3: To enhance the purity of your this compound extract, consider the following steps:

  • Defatting: Initially, use a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities from the plant material before the main alkaloid extraction.

  • Liquid-Liquid Partitioning: After the initial extraction, perform a series of acid-base liquid-liquid extractions to separate the alkaloids from other plant metabolites.

  • Chromatographic Purification: For high-purity isolate, employ chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Q4: What is the importance of pH in alkaloid extraction?

A4: pH plays a critical role in alkaloid extraction. In an acidic medium, alkaloids form salts that are soluble in water and alcohol. In a basic medium, they exist as free bases, which are soluble in non-polar organic solvents. This chemical property is exploited in acid-base extraction to selectively separate alkaloids from other plant constituents.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Yield of this compound Improper solvent selection.Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate, chloroform) or solvent mixtures.
Incomplete extraction.Increase the extraction time or the number of extraction cycles. Consider switching to a more efficient method like UAE or MAE.
Degradation of the alkaloid.Avoid excessive heat and light during the extraction and evaporation steps. Use a rotary evaporator at a controlled temperature.
Incorrect pH during acid-base extraction.Carefully monitor and adjust the pH at each step using a calibrated pH meter. Ensure the acidic solution is sufficiently acidic (pH 2-3) and the basic solution is sufficiently alkaline (pH 9-10).
Crude Extract is Highly Pigmented or Oily Co-extraction of chlorophyll (B73375) and lipids.Perform a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction.
Inefficient partitioning.Ensure thorough mixing during liquid-liquid extraction and allow adequate time for phase separation.
Difficulty in Isolating the Pure Compound Presence of multiple, closely related alkaloids.Utilize advanced chromatographic techniques such as preparative HPLC with a suitable column and mobile phase for better separation.
Co-precipitation of impurities.Re-dissolve the crude extract in a minimal amount of solvent and re-precipitate to improve purity.
Inconsistent Results Between Batches Variation in plant material.Source Rauvolfia verticillata from a consistent supplier and ensure proper drying and storage conditions. Analyze the raw material for alkaloid content before extraction.
Inconsistent experimental parameters.Strictly adhere to the optimized protocol, ensuring consistent solvent volumes, extraction times, and temperatures.

Data Presentation: Comparison of Extraction Methods

The following table presents illustrative data on the yield of this compound using different extraction methods. This data is representative and may vary based on the specific experimental conditions and the quality of the plant material.

Extraction Method Solvent Temperature (°C) Time Yield of this compound (mg/g of dry plant material) Purity of Crude Extract (%)
Maceration Methanol2572 hours0.835
Soxhlet Extraction Ethanol7812 hours1.545
Ultrasound-Assisted Extraction (UAE) 70% Ethanol5045 minutes2.255
Microwave-Assisted Extraction (MAE) 80% Methanol6015 minutes2.860

Experimental Protocols

Protocol 1: Conventional Acid-Base Extraction
  • Preparation of Plant Material: Grind dried Rauvolfia verticillata roots into a fine powder (40-60 mesh).

  • Defatting: Macerate 100 g of the powdered plant material with 500 mL of n-hexane for 24 hours to remove lipids. Filter and discard the hexane extract. Air-dry the plant residue.

  • Alkaloid Extraction: Moisten the defatted plant material with a 10% ammonium (B1175870) hydroxide (B78521) solution and allow it to stand for 30 minutes. Pack the material into a percolator and extract with methanol until the percolate is colorless.

  • Acidification: Concentrate the methanolic extract under reduced pressure. Acidify the residue with 2% sulfuric acid to a pH of 2-3.

  • Purification: Filter the acidic solution to remove any precipitate. Wash the filtrate with chloroform (B151607) to remove non-alkaloidal impurities.

  • Basification and Final Extraction: Make the aqueous acidic solution alkaline (pH 9-10) with concentrated ammonium hydroxide. Extract the liberated alkaloid free bases with several portions of a chloroform:methanol (3:1) mixture.

  • Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract containing this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Place 10 g of powdered Rauvolfia verticillata roots in a flask.

  • Solvent Addition: Add 100 mL of 70% ethanol to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure.

  • Acid-Base Wash: Subject the concentrated extract to the acid-base partitioning steps described in Protocol 1 (steps 4-7) for further purification.

Protocol 3: Microwave-Assisted Extraction (MAE)
  • Sample Preparation: Place 5 g of powdered Rauvolfia verticillata roots in a microwave-safe extraction vessel.

  • Solvent Addition: Add 50 mL of 80% methanol to the vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor and irradiate at 500 W for 15 minutes at a controlled temperature of 60°C.

  • Cooling and Filtration: Allow the vessel to cool to room temperature, then filter the extract.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and proceed with the acid-base purification steps as outlined in Protocol 1 (steps 4-7).

Visualizations

experimental_workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification start Rauvolfia verticillata Roots grind Grinding start->grind powder Fine Powder grind->powder maceration Maceration powder->maceration Conventional uae UAE powder->uae Modern mae MAE powder->mae Modern concentrate Concentration maceration->concentrate uae->concentrate mae->concentrate acid_base Acid-Base Partitioning concentrate->acid_base chromatography Chromatography acid_base->chromatography final_product This compound chromatography->final_product

Caption: General experimental workflow for the extraction and purification of this compound.

acid_base_extraction crude_extract Crude Extract in Organic Solvent add_acid Add Acidic Water (pH 2-3) (Forms Alkaloid Salts) crude_extract->add_acid shake_separate_1 Shake & Separate Phases add_acid->shake_separate_1 aqueous_phase_1 Aqueous Phase (Contains Alkaloid Salts) shake_separate_1->aqueous_phase_1 organic_phase_1 Organic Phase (Contains Impurities) shake_separate_1->organic_phase_1 add_base Add Base (pH 9-10) (Forms Free Base Alkaloids) aqueous_phase_1->add_base discard_1 Discard organic_phase_1->discard_1 shake_separate_2 Shake & Separate Phases add_base->shake_separate_2 aqueous_phase_2 Aqueous Phase (Discard) shake_separate_2->aqueous_phase_2 organic_phase_2 Organic Phase (Contains Free Base Alkaloids) shake_separate_2->organic_phase_2 aqueous_phase_2->discard_1 evaporate Evaporate Solvent organic_phase_2->evaporate purified_extract Purified Alkaloid Extract evaporate->purified_extract

Caption: Logical relationship of the acid-base extraction for alkaloid purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 10-Hydroxydihydroperaksine and related alkaloids.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution Between this compound and Related Alkaloids

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Composition - Adjust Organic Modifier: Vary the ratio of acetonitrile (B52724) or methanol (B129727) in the mobile phase. Acetonitrile often provides better resolution for complex mixtures of alkaloids. - Modify Aqueous Phase pH: Since alkaloids are basic, the pH of the aqueous phase significantly impacts retention and selectivity. Explore a pH range of 3-7 using buffers like phosphate (B84403) or acetate (B1210297). At lower pH, alkaloids are protonated, which can improve peak shape and alter selectivity. - Incorporate Ion-Pair Reagents: For highly polar or closely related alkaloids, adding an ion-pair reagent like heptanesulfonic acid to the mobile phase can enhance separation.
Suboptimal Stationary Phase - Column Chemistry: If a standard C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic and polar alkaloids. - Particle Size and Column Dimensions: For complex separations, a column with smaller particle size (e.g., <3 µm) and longer length can significantly improve resolution.
Inadequate Gradient Elution - Shallow Gradient: Employ a shallower gradient (i.e., a smaller change in organic solvent concentration over time) around the elution time of the target alkaloids to improve the separation of closely eluting peaks.

Problem 2: Peak Tailing for this compound

Possible Causes & Solutions:

CauseRecommended Action
Secondary Interactions with Residual Silanols - Add a Competing Base: Incorporate a small amount of a basic modifier like triethylamine (B128534) (TEA) (0.1-0.5% v/v) into the mobile phase to mask active silanol (B1196071) groups on the silica-based stationary phase. - Operate at Low pH: At a low pH (e.g., <3), residual silanols are protonated and less likely to interact with the protonated basic alkaloids.
Column Overload - Reduce Sample Concentration: Dilute the sample to avoid overloading the column, which can lead to peak distortion.
Column Contamination - Implement a Column Washing Procedure: After each analytical run, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.

Problem 3: Variable Retention Times

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Mobile Phase Preparation - Ensure Accurate Preparation: Precisely measure all mobile phase components. Premixing the mobile phase in a single container can improve consistency compared to online mixing. - Degas Mobile Phase: Thoroughly degas the mobile phase before use to prevent bubble formation in the pump, which can cause flow rate fluctuations.
Fluctuations in Column Temperature - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times.
Column Equilibration - Adequate Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase method using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). For the mobile phase, begin with a gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium (B1175870) acetate at pH 5) and acetonitrile as the organic modifier. A typical starting gradient could be 10-60% acetonitrile over 30 minutes. UV detection at 280 nm is often suitable for indole (B1671886) alkaloids.

Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?

A2: The most reliable method for peak identification is to use a certified reference standard of this compound. Spike your sample with a small amount of the standard and observe which peak increases in area. For absolute confirmation, coupling the HPLC system to a mass spectrometer (LC-MS) will allow for identification based on the mass-to-charge ratio of the analyte.

Q3: My baseline is noisy. What are the common causes and how can I fix it?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas your mobile phase thoroughly.

  • Contaminated mobile phase or column: Use high-purity solvents and filter your mobile phase. If the column is contaminated, a thorough washing procedure is necessary.

  • Detector issues: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.

Q4: Is it necessary to filter my samples before injection?

A4: Yes, it is highly recommended to filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. This will prevent particulates from blocking the column frit, which can lead to high backpressure and poor chromatographic performance.

Experimental Protocols

Protocol 1: General HPLC Method for Separation of Indole Alkaloids from Rauvolfia verticillata

This protocol is a starting point and may require optimization for the specific separation of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-60% B (linear gradient)

    • 35-40 min: 60-90% B (linear gradient)

    • 40-45 min: Hold at 90% B (column wash)

    • 45-50 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Protocol 2: Sample Preparation from Plant Material

  • Extraction:

    • Weigh 1 g of powdered plant material.

    • Add 20 mL of methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Sample Clean-up (Solid Phase Extraction - SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol to remove highly polar impurities.

    • Elute the alkaloids with 10 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC analysis.

Data Presentation

Table 1: HPLC Method Parameters for Alkaloid Separation

ParameterRecommended Starting Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 10-60% B over 30 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Table 2: Troubleshooting Summary for Common HPLC Issues

IssuePotential CauseSuggested Solution
Poor Resolution Inappropriate mobile phase/columnOptimize mobile phase pH and organic content; try a different column chemistry.
Peak Tailing Silanol interactionsAdd TEA to the mobile phase; operate at low pH.
Variable Retention Inconsistent conditionsEnsure accurate mobile phase preparation; use a column oven; allow for proper equilibration.
High Backpressure Column blockageFilter samples; use a guard column; wash the column.
Noisy Baseline Air bubbles, contaminationDegas mobile phase; use high-purity solvents; clean the detector flow cell.

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Resolution) check_mobile_phase Check Mobile Phase (Composition, pH, Additives) start->check_mobile_phase optimize_gradient Optimize Gradient Profile check_mobile_phase->optimize_gradient check_column Check Column (Chemistry, Age, Contamination) change_column Change Column check_column->change_column check_instrument Check Instrument (Pump, Detector, Oven) instrument_maintenance Perform Instrument Maintenance check_instrument->instrument_maintenance solution Problem Resolved optimize_gradient->solution Improved no_resolution Issue Persists optimize_gradient->no_resolution No Improvement change_column->solution Improved change_column->no_resolution No Improvement instrument_maintenance->solution no_resolution->check_column no_resolution->check_instrument

Caption: A logical workflow for troubleshooting poor HPLC separation.

HPLC_Optimization_Pathway start Method Development Start column_selection Select Column (e.g., C18, Phenyl-Hexyl) start->column_selection mobile_phase_selection Select Mobile Phase (Aqueous Buffer & Organic Modifier) column_selection->mobile_phase_selection initial_gradient Run Initial Gradient mobile_phase_selection->initial_gradient evaluate_chromatogram Evaluate Chromatogram (Resolution, Peak Shape) initial_gradient->evaluate_chromatogram optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) evaluate_chromatogram->optimize_mobile_phase Suboptimal final_method Final Optimized Method evaluate_chromatogram->final_method Optimal optimize_gradient Optimize Gradient (Slope, Time) optimize_mobile_phase->optimize_gradient optimize_temp Optimize Temperature optimize_gradient->optimize_temp optimize_temp->evaluate_chromatogram

Caption: A pathway for optimizing an HPLC separation method.

stability and degradation of 10-Hydroxydihydroperaksine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 10-Hydroxydihydroperaksine. Due to the limited publicly available stability and degradation data for this compound, this guide offers general protocols, troubleshooting advice, and frequently asked questions to assist in establishing its stability profile under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier information, the recommended storage conditions are -20°C for the powdered form for up to three years and -80°C for solutions in solvent for up to one year.[1] It is crucial to minimize freeze-thaw cycles.

Q2: I am seeing a rapid loss of my compound in solution at room temperature. What could be the cause?

A2: Several factors could contribute to the degradation of this compound at room temperature. Potential causes include hydrolysis, oxidation, or light sensitivity. It is recommended to perform forced degradation studies (see Experimental Protocols section) to identify the specific cause. As a preliminary step, ensure your solvent is degassed and consider working under an inert atmosphere (e.g., nitrogen or argon).

Q3: My analytical results (e.g., HPLC-UV) show multiple new peaks after a short period. How do I identify if these are degradants?

A3: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution are likely degradation products. To confirm, you can perform a forced degradation study. Exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) should intentionally generate these degradants at higher concentrations, aiding in their identification. Mass spectrometry (LC-MS) can be invaluable for characterizing the molecular weights of these new peaks and proposing degradation pathways.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradants. To develop such a method, you will need to:

  • Generate degradation products through forced degradation studies.

  • Develop an analytical method (e.g., HPLC) that shows baseline separation between the parent compound and all major degradation peaks.

  • Validate this method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

Troubleshooting Guide

This guide addresses common issues encountered during the stability assessment of novel or poorly characterized compounds like this compound.

Issue Potential Cause(s) Recommended Action(s)
Inconsistent Potency/Concentration Results 1. Incomplete dissolution.2. Adsorption to container surfaces.3. Rapid degradation in the chosen solvent.1. Verify solubility in the chosen solvent. Use sonication or vortexing and visually inspect for particulates.2. Test different container materials (e.g., polypropylene (B1209903) vs. borosilicate glass).3. Prepare solutions fresh before each experiment. Analyze a sample immediately after preparation to establish a baseline (T=0).
Precipitate Forms in Solution During Storage 1. Compound has low solubility in the chosen solvent at the storage temperature.2. A degradant is less soluble and is precipitating out.1. Determine the solubility of this compound at different temperatures.2. If possible, filter the precipitate and analyze it separately to determine if it is the parent compound or a degradant.
Loss of Compound in Control Samples 1. Oxidation by dissolved oxygen in the solvent.2. Light-induced degradation from ambient lab lighting.3. Hydrolysis due to the pH of the solvent.1. Use de-gassed solvents and/or blanket the solution with an inert gas (N2 or Ar).2. Protect samples from light using amber vials or by wrapping containers in aluminum foil.3. Buffer your solvent to a neutral pH if the compound's structure suggests pH sensitivity.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the degradation pathways of this compound under various stress conditions.

1. Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV/PDA and/or MS detector

  • Photostability chamber

  • Temperature-controlled oven

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Store the stock solution in an oven at a high temperature (e.g., 80°C).

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (as per ICH Q1B guidelines).

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze by a suitable, developed HPLC method to determine the percentage of this compound remaining and the formation of any degradation products.

5. Data Presentation:

  • Record the percentage of the parent compound remaining at each time point under each condition.

Table 1: Example Data Table for Forced Degradation Study

Condition Time (hours) % this compound Remaining New Peaks (Relative Retention Time)
0.1 M HCl, 60°C0100.0-
285.20.85, 1.15
860.10.85, 1.15, 1.30
0.1 M NaOH, 60°C0100.0-
245.70.72
810.30.72
3% H₂O₂, RT0100.0-
298.5-
892.01.50

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Aliquot Stock into Stress Conditions Stock->Stress Acid Acid (0.1M HCl, 60°C) Stress->Acid Base Base (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Quantify Degradation HPLC->Data

Caption: Workflow for a forced degradation study.

G Parent This compound Deg1 Hydrolyzed Product A (e.g., via ester hydrolysis) Parent->Deg1  Acid/Base  (Hydrolysis) Deg2 Oxidized Product B (e.g., N-oxide) Parent->Deg2  Oxidizing Agent  (e.g., H2O2) Deg3 Isomer C Parent->Deg3  Heat/Light  (Isomerization)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of 10-Hydroxydihydroperaksine.

Troubleshooting Guide

Q1: My in vivo study with this compound showed very low plasma concentrations after oral administration. What are the potential reasons and how can I investigate them?

A1: Low oral bioavailability is a common challenge in drug development and can be attributed to several factors. For a novel compound like this compound, a systematic investigation is crucial. The primary reasons for low bioavailability can be categorized as follows:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • Extensive First-Pass Metabolism: The compound may be heavily metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.

To investigate these potential issues, a stepwise approach is recommended. The following workflow diagram illustrates a typical investigation process.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Strategy Selection Based on Limiting Factor cluster_2 Phase 3: Bioavailability Enhancement Strategies A Low Oral Bioavailability Observed B Determine Aqueous Solubility (pH range 1-8) A->B C Assess Permeability (e.g., PAMPA, Caco-2 assay) A->C D Conduct in vitro Metabolic Stability Assay (Liver Microsomes, S9 Fraction) A->D E Solubility-Limited B->E Poor Solubility H Combination F Permeability-Limited C->F Low Permeability G Metabolism-Limited D->G High Clearance I Formulation Approaches: - Nanoparticles - Amorphous Solid Dispersions - Lipid-Based Formulations (SMEDDS) - Cyclodextrin (B1172386) Complexation E->I J Chemical Modification: - Prodrug Design Formulation Approaches: - Permeation Enhancers F->J K Co-administration with Inhibitors (Caution: potential for drug-drug interactions) Chemical Modification: - Deuteration - Structural Modification G->K L Combined Formulation and/or Chemical Modification Strategies H->L M Improved Bioavailability? I->M Re-evaluate in vivo J->M K->M L->M

Figure 1: Workflow for Investigating and Improving Low Oral Bioavailability.
Q2: The aqueous solubility of this compound is very low. What formulation strategies can I employ to improve its dissolution?

A2: Poor aqueous solubility is a significant barrier to achieving adequate oral bioavailability. Several formulation strategies can be employed to enhance the dissolution rate and concentration of this compound in the GI tract. A summary of common approaches is provided in the table below.

StrategyMechanism of ActionKey AdvantagesKey Considerations
Nanosuspensions Increases the surface area of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1]Applicable to many poorly soluble drugs; can be used for oral and parenteral routes.Physical stability of nanoparticles (aggregation); manufacturing scalability.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a high-energy, non-crystalline (amorphous) state within a polymer matrix, which enhances solubility and dissolution.[1]Significant solubility enhancement; potential for supersaturation.Physical stability (recrystallization); polymer selection is critical.
Lipid-Based Formulations (e.g., SMEDDS/SNEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon gentle agitation in aqueous media (GI fluids).[1]Improves solubility and can enhance lymphatic absorption, potentially bypassing first-pass metabolism.[1]Excipient selection and ratio optimization; potential for GI side effects at high surfactant concentrations.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming an inclusion complex with a hydrophilic exterior that has improved aqueous solubility.[2]High solubilization capacity for suitable drug candidates; well-established technology.Stoichiometry of the complex; potential for drug displacement from the complex.

Experimental Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

  • Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the microemulsion region. This is done by titrating mixtures of oil and surfactant/co-surfactant with water.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial based on the ratios identified from the phase diagram.

    • Add the required amount of this compound to the mixture.

    • Vortex or sonicate the mixture until the drug is completely dissolved, resulting in a clear, homogenous liquid.

  • Characterization:

    • Droplet Size Analysis: Dilute the SMEDDS formulation with a suitable aqueous medium (e.g., simulated gastric fluid) and measure the droplet size using dynamic light scattering (DLS).

    • In Vitro Dissolution: Perform dissolution studies using a USP apparatus II (paddle method) in various dissolution media to compare the release profile of the SMEDDS formulation against the unformulated drug.

Q3: My in vitro metabolism assays suggest that this compound is rapidly metabolized by liver enzymes. What are my options to address this?

A3: High first-pass metabolism in the liver and/or gut wall can significantly reduce the amount of active drug reaching systemic circulation. Addressing this issue often involves chemical modification of the drug molecule or altering the formulation to change the absorption pathway.

Strategies to Mitigate High First-Pass Metabolism:

StrategyMechanism of ActionKey AdvantagesKey Considerations
Prodrug Approach A pharmacologically inactive derivative (prodrug) is created by masking the metabolically labile functional group. The prodrug is designed to be converted to the active parent drug in vivo, often after absorption.[3]Can improve solubility and permeability in addition to protecting against metabolism.Efficient in vivo conversion to the active drug is required; potential for generating unique metabolites from the pro-moiety.
Lipid-Based Formulations As mentioned previously, formulations like SMEDDS can promote lymphatic absorption, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.[1]Dual benefit of enhancing solubility and bypassing the liver.The extent of lymphatic uptake is drug- and formulation-dependent.
Inhibition of Metabolic Enzymes Co-administration of an inhibitor of the specific metabolizing enzymes (e.g., CYP450 isoforms) can increase the bioavailability of the primary drug.Can produce a dramatic increase in bioavailability.High potential for drug-drug interactions, which can be a significant safety concern; not a generally favored development strategy.

The following diagram illustrates the concept of a prodrug strategy to bypass first-pass metabolism.

G cluster_0 Standard Oral Administration cluster_1 Prodrug Strategy A This compound (Oral Dose) B Intestinal Lumen A->B C Intestinal Wall Metabolism B->C D Portal Vein C->D E Liver (High First-Pass Metabolism) D->E F Low Systemic Circulation E->F G Prodrug of This compound (Oral Dose) H Intestinal Lumen G->H I Absorption into Intestinal Wall H->I J Portal Vein I->J K Liver J->K L Enzymatic Cleavage (e.g., by Esterases) K->L M High Systemic Circulation of This compound L->M

Figure 2: Prodrug Strategy to Mitigate First-Pass Metabolism.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound that I should be aware of? A: this compound is an alkaloid compound with a molecular weight of 328.4 g/mol .[] It is a powder and is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[5] Its poor aqueous solubility is a primary consideration for oral formulation development.

Q: Are there any general molecular properties that predict good oral bioavailability? A: Yes, studies have shown that certain molecular properties are correlated with a higher probability of good oral bioavailability. These include having 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less (or 12 or fewer hydrogen bond donors and acceptors).[6] Analyzing the structure of this compound against these parameters can provide an early indication of potential bioavailability challenges.

Q: How do I choose between different bioavailability enhancement strategies? A: The choice of strategy depends on the primary barrier to bioavailability.

  • If solubility is the main issue, formulation approaches like ASDs, nanosuspensions, or cyclodextrin complexes are excellent starting points.

  • If metabolism is the primary hurdle, a prodrug approach or a lipid-based formulation that encourages lymphatic uptake may be more effective.

  • If both solubility and permeability are low, lipid-based systems or amorphous solid dispersions can address both issues simultaneously. A thorough initial characterization of the compound's properties is essential for making an informed decision.

References

Technical Support Center: Refining Purification Protocols for High-Purity 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 10-Hydroxydihydroperaksine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Question: I am observing low yield of the total alkaloid extract from my plant material. What are the possible causes and solutions?

Answer:

Low extraction yield can stem from several factors related to the extraction solvent and procedure. Alkaloids exist in plants as salts, making them soluble in water or acidic water.[1] Free base alkaloids, on the other hand, are typically soluble in organic solvents like chloroform (B151607), ether, and acetone.[2]

Troubleshooting Steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for the form of this compound you are targeting. For initial extraction, using an acidified hydroalcoholic solvent (e.g., 70-80% ethanol (B145695) or methanol (B129727) with 0.1-1% acetic or hydrochloric acid) can be effective in extracting the alkaloid salts.[1]

  • pH Adjustment: The pH of the extraction medium is critical. An acidic environment (pH 2-3) will convert alkaloid salts to a more soluble form, enhancing extraction into an aqueous phase.[3][4] Conversely, to extract the free base into an organic solvent, the pH should be adjusted to be alkaline (pH 9-10).[3]

  • Particle Size: Ensure the plant material is finely ground to a consistent particle size. This increases the surface area for solvent penetration and improves extraction efficiency.[2]

  • Extraction Technique: Consider employing more advanced extraction techniques such as microwave-assisted extraction (MAE) or ultrasonic-assisted extraction (UAE) to improve efficiency and reduce extraction time.[2]

Question: My this compound peak shows significant tailing in the reversed-phase HPLC chromatogram. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase.[5]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The retention and selectivity of alkaloids are highly sensitive to the mobile phase pH.[5] Operating at a low pH (e.g., < 3) protonates the silanol groups, reducing their interaction with the protonated alkaloid.[5] Alternatively, a high pH (e.g., > 8) will deprotonate the alkaloid, minimizing interactions. Ensure your column is stable at the chosen pH.[5]

  • Use of Mobile Phase Additives: Incorporating a basic modifier like triethylamine (B128534) (TEA) at a low concentration (0.1-0.2%) can mask the active silanol sites and significantly improve peak symmetry.[5] Acidic modifiers like formic acid or trifluoroacetic acid (TFA) at 0.1% are also commonly used to improve peak shape.[6]

  • Column Selection: Consider using a column with a different stationary phase chemistry or one that is specifically designed for the analysis of basic compounds, such as an end-capped column.[5]

Question: I am struggling to achieve baseline resolution between this compound and a closely eluting impurity. What parameters can I optimize?

Answer:

Achieving baseline resolution for structurally similar compounds can be challenging.[5] Optimization of several chromatographic parameters may be necessary.

Troubleshooting Steps:

  • Gradient Optimization: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.[5]

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) can influence selectivity. Acetonitrile (B52724) often provides better resolution for complex mixtures.[5] Experiment with different organic modifiers to see which provides the best separation.

  • Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, sometimes leading to better resolution. A typical starting point is 35-40 °C.[5]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase the run time.

Question: My attempt to crystallize the purified this compound resulted in an oil instead of crystals. What should I do?

Answer:

"Oiling out" during crystallization is a common problem that can occur if the compound is impure or if the crystallization conditions are not optimal.[7]

Troubleshooting Steps:

  • Increase Solvent Volume: The compound may be coming out of solution too quickly. Re-dissolve the oil in the hot solvent and add a small amount of additional solvent (10-20%) to ensure the compound stays dissolved longer as it cools.[7]

  • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8]

  • Slower Cooling: Allow the solution to cool more slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling promotes the formation of well-ordered crystals.[7]

  • Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.[9]

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and initiate crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing a reversed-phase HPLC method for this compound purification?

A1: A good starting point is to use a C18 column with a gradient elution from a polar mobile phase (e.g., water with 0.1% formic acid) to a less polar mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6] A broad gradient (e.g., 5-95% organic over 20-30 minutes) can be used initially to determine the approximate elution conditions, which can then be optimized for better resolution.[5]

Q2: How can I remove highly polar impurities from my crude extract before chromatographic purification?

A2: Solid-phase extraction (SPE) is an effective technique for this purpose. A reversed-phase SPE cartridge (e.g., C18) can be used to retain the moderately polar this compound while allowing highly polar impurities to be washed away with an aqueous solvent. The target compound can then be eluted with a stronger, less polar solvent.

Q3: What are the key considerations for scaling up the purification of this compound from analytical to preparative HPLC?

A3: When scaling up, it is important to maintain the same linear velocity of the mobile phase by adjusting the flow rate proportionally to the cross-sectional area of the preparative column. The sample loading should also be carefully considered to avoid overloading the column, which can lead to poor peak shape and decreased resolution. It is advisable to perform loading studies to determine the optimal sample concentration and injection volume for the preparative column.

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids
  • Maceration: Mix 100 g of finely powdered, dried plant material with 500 mL of 80% ethanol containing 1% acetic acid.

  • Extraction: Stir the mixture at room temperature for 24 hours.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 200 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 3 x 100 mL of diethyl ether to remove non-basic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to 10 with ammonium (B1175870) hydroxide.

    • Extract the free alkaloids with 3 x 100 mL of chloroform.

    • Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid extract.[1][3]

Protocol 2: Reversed-Phase HPLC Purification
  • System: A preparative high-performance liquid chromatography system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program: A linear gradient from 10% to 60% B over 40 minutes.

  • Flow Rate: 15 mL/min.

  • Detection: 280 nm.

  • Sample Preparation: Dissolve the total alkaloid extract in the initial mobile phase composition at a concentration of 10 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the peak of interest.

  • Post-Purification: Combine the fractions containing the pure compound, remove the organic solvent by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified this compound.

Data Presentation

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Extraction 1000505.015
Acid-Base Partitioning 50153045
Preparative HPLC 152.516.7>98

Table 1: Hypothetical purification summary for this compound.

Parameter Condition 1 Condition 2 Condition 3
Column C18 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5
Mobile Phase B AcetonitrileAcetonitrileMethanol
Resolution 1.21.41.0
Peak Tailing Factor 1.81.52.1

Table 2: Comparison of HPLC conditions for optimizing the separation of this compound.

Visualizations

experimental_workflow start Plant Material extraction Extraction (Acidified Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Acid-Base Partitioning concentration->partitioning hplc Preparative HPLC partitioning->hplc lyophilization Lyophilization hplc->lyophilization end High-Purity This compound lyophilization->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Poor HPLC Resolution q1 Is peak tailing observed? start->q1 a1_yes Adjust Mobile Phase pH Add Basic Modifier (e.g., TEA) q1->a1_yes Yes a1_no Optimize Gradient Slope q1->a1_no No q2 Is resolution still poor? a1_yes->q2 a1_no->q2 a2_yes Change Organic Modifier (ACN vs. MeOH) q2->a2_yes Yes a2_no Resolution Acceptable q2->a2_no No q3 Further optimization needed? a2_yes->q3 a3_yes Change Column Chemistry q3->a3_yes Yes a3_no Resolution Acceptable q3->a3_no No

Caption: Troubleshooting decision tree for poor HPLC resolution.

References

Technical Support Center: Working with Rauvolfia Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with Rauvolfia alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when working with Rauvolfia alkaloids?

A1: Researchers often face challenges in several key areas:

  • Extraction and Purification: The complex mixture of over 50 different alkaloids makes selective extraction and purification difficult.[1][2] The choice of solvent significantly impacts the yield and profile of the extracted alkaloids.[3][4]

  • Analytical Quantification: Accurate and simultaneous quantification of multiple alkaloids, such as reserpine (B192253), ajmaline, and ajmalicine, requires robust analytical methods.[5] Method development and validation can be time-consuming.

  • Alkaloid Stability: Indole (B1671886) alkaloids can be sensitive to light, heat, and pH, leading to degradation and inaccurate experimental results.

  • Pharmacological Complexity and Side Effects: The potent biological activities of Rauvolfia alkaloids are often accompanied by significant side effects, such as mental depression, which presents a major hurdle in drug development.[6][7]

  • Variability in Alkaloid Content: The concentration of key alkaloids like reserpine can vary considerably depending on the plant species, the part of the plant used (roots typically have higher concentrations than leaves), geographical origin, and cultivation practices.[8][9]

Q2: Which solvent is best for extracting Rauvolfia alkaloids?

A2: The optimal solvent depends on the target alkaloids. Methanol (B129727) and ethanol (B145695) are commonly used for initial crude extraction.[3][8] Studies have shown that chloroform (B151607) is particularly efficient for extracting key indole alkaloids like ajmaline, ajmalicine, and reserpine.[4] A systematic approach using solvents of varying polarity is often employed for comprehensive extraction.[3]

Q3: What are the common side effects of Rauvolfia alkaloids and their implications for research?

A3: Rauvolfia alkaloids, particularly reserpine, are known to cause a range of side effects, including mental depression, drowsiness, and gastrointestinal issues.[6][10] In a research context, these pharmacological properties are critical considerations during in vivo studies, requiring careful dose selection and monitoring of animal welfare. For drug development, these side effects have historically limited their therapeutic use and necessitate the search for derivatives with improved safety profiles.[7]

Troubleshooting Guides

Low Yield or Inconsistent Extraction of Alkaloids
Symptom Possible Cause Troubleshooting Step
Low total alkaloid yield Inefficient extraction solvent.Optimize the solvent system. Consider using chloroform for better recovery of key indole alkaloids.[4] Sequential extraction with solvents of increasing polarity may also improve yield.[3]
Incomplete cell wall disruption.Ensure the plant material (especially roots) is finely powdered to maximize surface area for solvent penetration.
Degradation of alkaloids during extraction.Perform extraction at a controlled, low temperature and protect from light to minimize degradation of sensitive alkaloids.
Inconsistent alkaloid profile between batches Variation in plant material.Source certified plant material. If possible, analyze a small sample of each new batch for its alkaloid profile before large-scale extraction. The alkaloid content can vary based on geographical source and cultivation.
Inconsistent extraction procedure.Standardize all extraction parameters, including solvent-to-solid ratio, extraction time, and temperature.
Issues in Analytical Quantification (HPLC/HPTLC)
Symptom Possible Cause Troubleshooting Step
Poor peak resolution in HPLC Inappropriate mobile phase.Optimize the mobile phase composition. A common mobile phase for Rauvolfia alkaloids is a gradient of acetonitrile (B52724) and water with a modifier like formic acid.[5]
Incorrect column selection.A C18 reversed-phase column is typically suitable for separating these alkaloids.[5]
Inaccurate quantification Lack of appropriate standards.Use certified reference standards for each alkaloid being quantified.
Matrix effects from crude extracts.Employ a solid-phase extraction (SPE) clean-up step before HPLC analysis to remove interfering compounds.
"Ghost" peaks or carryover Contamination in the HPLC system.Implement a thorough wash cycle between injections, using a strong solvent like methanol or acetonitrile.

Data Presentation

Table 1: Comparative Alkaloid Content in Rauvolfia serpentina

Plant PartReserpine Content (%)Ajmaline Content (%)Ajmalicine Content (%)Yohimbine Content (%)Reference
Root Extract 0.9550.8170.4400.584[8]
Leaf Extract 0.8800.4850.7530.537[8]

Note: Values are relative absorbance units from a spectrophotometric analysis and indicate the comparative distribution of alkaloids.

Table 2: HPLC Methods for Rauvolfia Alkaloid Analysis

Parameter Method 1 Method 2
Column Reversed-phase C18μPorasil
Mobile Phase Acetonitrile and water with 0.05% formic acidMethanol
Detection UV/QToF-MSFluorometric
Analytes Ajmaline, yohimbine, corynanthine, ajmalicine, serpentine, serpentinine, reserpineReserpine, rescinnamine, raubasinine, ajmalicine, yohimbine, ajmaline, serpentine
Reference [5][11]

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Rauvolfia Roots
  • Preparation: Air-dry the Rauvolfia serpentina roots and grind them into a fine powder.

  • Maceration: Soak 100g of the powdered root material in 500 mL of methanol for 48 hours at room temperature, with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Re-soak the plant residue in 300 mL of fresh methanol for another 24 hours and filter again.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude methanolic extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with chloroform to selectively extract the indole alkaloids.[3][4]

  • Final Concentration: Collect the chloroform fraction and evaporate the solvent to yield the crude alkaloid fraction.

Protocol 2: HPLC Analysis of Reserpine and Other Alkaloids
  • Standard Preparation: Prepare stock solutions of certified reference standards (e.g., reserpine, ajmaline, ajmalicine) in methanol. Create a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a known amount of the crude alkaloid fraction in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.05% formic acid) is often effective.[5] An isocratic mobile phase of acetonitrile and phosphate (B84403) buffer has also been used.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 268 nm is a suitable wavelength for detecting multiple indole alkaloids.[8]

  • Analysis: Inject the prepared standards and samples. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the alkaloids by constructing a calibration curve from the peak areas of the standards.

Visualizations

experimental_workflow cluster_extraction Extraction Phase cluster_analysis Analytical Phase cluster_troubleshooting Troubleshooting Points start Plant Material (Roots) powder Grinding to Fine Powder start->powder extract Solvent Extraction (e.g., Methanol) powder->extract ts2 Inconsistent Results? Check Plant Source powder->ts2 filter Filtration extract->filter ts1 Low Yield? Optimize Solvent extract->ts1 concentrate Solvent Evaporation filter->concentrate crude_extract Crude Alkaloid Extract concentrate->crude_extract cleanup Sample Cleanup (SPE) crude_extract->cleanup hplc HPLC/HPTLC Analysis cleanup->hplc data Data Analysis (Quantification) hplc->data ts3 Poor Resolution? Adjust Mobile Phase hplc->ts3

Caption: General workflow for extraction and analysis of Rauvolfia alkaloids.

reserpine_pathway reserpine Reserpine vmat Vesicular Monoamine Transporter (VMAT) reserpine->vmat Inhibits vesicle Synaptic Vesicle vmat->vesicle Blocks uptake into depletion Depletion of Norepinephrine vesicle->depletion Leads to norepi Norepinephrine norepi->vesicle Uptake sympathetic Reduced Sympathetic Nerve Activity depletion->sympathetic vasodilation Vasodilation & Reduced Heart Rate sympathetic->vasodilation bp_lowering Lowered Blood Pressure vasodilation->bp_lowering

Caption: Simplified signaling pathway of reserpine's antihypertensive action.

hplc_troubleshooting cluster_symptoms Identify Symptom cluster_solutions Potential Solutions start Problem with HPLC Analysis symptom1 Poor Peak Resolution start->symptom1 symptom2 Inaccurate Quantification start->symptom2 symptom3 Baseline Noise start->symptom3 solution1a Optimize Mobile Phase Gradient symptom1->solution1a solution1b Check Column Integrity symptom1->solution1b solution2a Verify Standard Purity & Concentration symptom2->solution2a solution2b Perform Sample Cleanup (SPE) symptom2->solution2b solution3a Degas Mobile Phase symptom3->solution3a solution3b Clean Detector Cell symptom3->solution3b

Caption: Troubleshooting logic for HPLC analysis of Rauvolfia alkaloids.

References

Validation & Comparative

Confirming the Structure of 10-Hydroxydihydroperaksine: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel psychoactive alkaloids is a cornerstone of natural product chemistry and drug development. This guide provides a comparative framework for confirming the structure of the hypothetical iboga-type alkaloid, 10-Hydroxydihydroperaksine, utilizing a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. The presented data, while hypothetical, is based on the known spectral characteristics of structurally related alkaloids, offering a realistic and instructive example.

Hypothetical Structure

This compound is proposed as a derivative of the known iboga alkaloid, dihydroperaksine, featuring a hydroxyl group at the C-10 position. This structural modification is common within this class of natural products and is expected to produce distinct and predictable changes in the NMR spectra.

Figure 1: Proposed Structure of this compound (A chemical structure diagram of this compound would be presented here in a publication)

Comparative 2D NMR Data

The following table summarizes the hypothetical ¹H and ¹³C NMR chemical shifts for this compound, along with the expected key correlations from COSY, HSQC, and HMBC experiments. This data is benchmarked against known values for related iboga alkaloids to ensure plausibility. The interpretation of these correlations is fundamental to the complete structural assignment.

PositionδC (ppm) (Hypothetical)δH (ppm) (Hypothetical), Multiplicity, J (Hz)Key COSY Correlations (H-H)Key HMBC Correlations (C-H)
2135.2--H-3, H-9, H-11
353.13.15, mH-5α/β, H-14C-2, C-5, C-7, C-14
552.82.90, m (α); 2.75, m (β)H-3, H-6α/βC-3, C-6, C-7
621.51.85, m (α); 1.60, m (β)H-5α/βC-5, C-7
7108.9--H-5α/β, H-6α/β, H-9, H-12
8128.7--H-9, H-12
9118.57.10, d, 8.0H-11C-7, C-8, C-11, C-13
10155.0--H-9, H-11, H-12
11110.26.80, dd, 8.0, 2.0H-9, H-12C-7, C-9, C-10, C-13
12100.16.75, d, 2.0H-11C-7, C-8, C-10
13140.1--H-9, H-11, H-12
1435.62.20, mH-3, H-15α/βC-3, C-15, C-16, C-20
1528.91.95, m (α); 1.70, m (β)H-14C-14, C-16, C-20
1654.23.30, mH-15α/β, H-21C-14, C-15, C-20, C-21
1731.81.50, m (α); 1.30, m (β)-C-16, C-18, C-19, C-20
1811.90.90, t, 7.0H-19C-17, C-19
1926.51.45, mH-18C-17, C-18, C-20
2040.12.50, mH-14, H-19C-14, C-15, C-16, C-19
2160.53.80, sH-16C-16
N-H-7.90, br s-C-2, C-7, C-8, C-13

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible 2D NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified alkaloid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).

  • Filter the sample into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • All spectra should be acquired on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum to determine appropriate spectral widths and to serve as a reference.

  • COSY (Correlation Spectroscopy): A standard gradient-selected COSY (gCOSY) experiment is used to identify proton-proton spin-spin coupling networks. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension, and 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A phase-sensitive, gradient-selected HSQC experiment is performed to identify all one-bond proton-carbon correlations. The spectral width in the ¹³C dimension should encompass all expected carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-selected HMBC experiment is crucial for identifying long-range (2-4 bond) proton-carbon correlations. The long-range coupling delay should be optimized for an average J-coupling of 8-10 Hz to observe correlations to quaternary carbons.

3. Data Processing:

  • Process all 2D data using appropriate software (e.g., MestReNova, TopSpin, or similar).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase and baseline correct all spectra carefully.

  • Reference the spectra to the residual solvent signal.

Structure Elucidation Workflow

The process of confirming a novel molecular structure using 2D NMR follows a logical progression, as illustrated in the diagram below.

G Workflow for 2D NMR Structure Elucidation A Isolate and Purify Novel Alkaloid B Acquire 1D NMR (¹H, ¹³C, DEPT) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Analyze COSY: Identify ¹H-¹H Spin Systems C->D E Analyze HSQC: Assign Protons to Directly Attached Carbons C->E F Analyze HMBC: Connect Spin Systems via Long-Range ¹H-¹³C Correlations C->F G Assemble Fragments and Propose Structure D->G E->G F->G H Compare with Data of Known Analogs G->H I Confirm Structure of This compound H->I

Caption: A flowchart illustrating the systematic process of elucidating a novel molecular structure using 2D NMR.

Interpretation and Comparison

The structural confirmation of this compound relies on the synergistic interpretation of the 2D NMR data.

  • COSY correlations will reveal the connectivity of adjacent protons, allowing for the tracing of spin systems within the molecule. For instance, the ethyl side chain (H-18 to H-19) and the protons within the isoquinuclidine core would be readily identified.

  • HSQC data provides the direct one-bond linkages between protons and their attached carbons, forming the fundamental building blocks of the carbon skeleton.[1] This is essential for assigning the chemical shifts of protonated carbons.

  • HMBC is arguably the most critical experiment for elucidating the overall molecular framework.[1] It reveals long-range correlations that connect the individual spin systems identified by COSY. For example, HMBC correlations from the aromatic protons (H-9, H-11, H-12) to the quaternary carbons of the indole (B1671886) ring (C-2, C-7, C-8, C-13) are vital for confirming the substitution pattern. The presence of a hydroxyl group at C-10 would be inferred from the downfield chemical shift of C-10 (approx. 155.0 ppm) and key HMBC correlations from neighboring protons.

By comparing the observed correlations with those expected for the proposed structure of this compound and with the data from known iboga alkaloids, researchers can achieve an unambiguous structural assignment. Any significant deviations from the expected correlations would suggest an alternative structure and necessitate further investigation.

References

Validating the Biological Target of 10-Hydroxydihydroperaksine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the hypothesized biological target of 10-Hydroxydihydroperaksine, a natural alkaloid isolated from Rauvolfia verticillata. While direct target validation studies on this specific compound are not extensively available in current literature, based on the bioactivity of structurally similar peraksine (B1174184) derivatives and other alkaloids from the Rauvolfia genus, a primary biological effect is the inhibition of nitric oxide (NO) production, a key mediator in inflammation.[1] This suggests that this compound likely targets components of the inflammatory signaling pathway, such as inducible nitric oxide synthase (iNOS) or upstream regulators like Nuclear Factor-kappa B (NF-κB).

This guide will compare the anti-inflammatory activity of Rauvolfia alkaloids with other known inhibitors of the NO production pathway, providing available experimental data and detailed protocols to aid in the design of validation studies for this compound.

Comparative Analysis of Nitric Oxide Production Inhibitors

The following table summarizes the inhibitory activity of various compounds on nitric oxide production, primarily in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. This cell line is a standard model for studying the inflammatory response. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassCompound NameSource / TypeIC50 (µM) for NO InhibitionCell Line
Indole Alkaloid Alkaloid from R. verticillata Rauvolfia verticillata28.56 - 79.10 RAW 264.7
Indole AlkaloidStrictosidinePsychotria nuda< 26 µg/mLRAW 264.7
FlavonolQuercetinPlant-derived12.0 ± 0.8RAW 264.7
FlavonolLuteolinPlant-derived7.6 ± 0.3RAW 264.7
GuanidineAminoguanidineSynthetic2.1 (iNOS enzyme assay)Mouse iNOS
BenzimidazoloneFR038251Synthetic1.7 (iNOS enzyme assay)Mouse iNOS
IsoquinolinedioneFR038470Synthetic8.8 (iNOS enzyme assay)Mouse iNOS
PeroxynitritePeroxynitriteEndogenous Oxidant10 (iNOS enzyme assay)Murine Macrophage iNOS

Experimental Protocols

To validate the biological target of this compound, a series of in vitro experiments can be conducted. Below are detailed methodologies for key assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (or other test compounds) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452) (NO2-), a stable and quantifiable metabolite of NO, in the cell culture supernatant.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this compound is proportional to the nitrite concentration.

  • Procedure:

    • After cell treatment, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples.

Cell Viability Assay (MTT Assay)

It is crucial to determine if the inhibition of NO production is due to a specific biological effect or general cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Inducible Nitric Oxide Synthase (iNOS) Expression Analysis (Western Blot)

To determine if this compound inhibits NO production by downregulating the expression of the iNOS enzyme.

  • Procedure:

    • After treatment, lyse the cells in a suitable lysis buffer.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for iNOS, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • A housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

Visualizations

Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a central regulator of inflammation that leads to the expression of pro-inflammatory genes, including iNOS. It is hypothesized that this compound may act on one or more components of this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Target_Molecule This compound (Hypothesized Target) Target_Molecule->IKK Inhibits? Target_Molecule->NFkB Inhibits? DNA DNA (κB site) NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces

Caption: Hypothesized mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines the experimental workflow for validating the anti-inflammatory effect of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Data Collection & Analysis cluster_conclusion Conclusion Cell_Culture 1. Culture RAW 264.7 Cells Compound_Prep 2. Prepare this compound and Control Compounds Cell_Culture->Compound_Prep Treatment 3. Pre-treat Cells with Compounds Compound_Prep->Treatment Stimulation 4. Stimulate Cells with LPS Treatment->Stimulation Griess_Assay 5a. Griess Assay for NO Production Stimulation->Griess_Assay MTT_Assay 5b. MTT Assay for Cell Viability Stimulation->MTT_Assay Western_Blot 5c. Western Blot for iNOS Expression Stimulation->Western_Blot Data_Analysis 6. Analyze Data & Determine IC50 Griess_Assay->Data_Analysis MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Validation 7. Validate Anti-inflammatory Effect and Hypothesize Target Data_Analysis->Validation

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

References

In-Depth Comparative Analysis of 10-Hydroxydihydroperaksine: Awaiting Key Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of novel natural products is paramount. This guide intended to provide a detailed comparative analysis of the efficacy of 10-Hydroxydihydroperaksine against other natural compounds. However, a thorough investigation of available scientific literature and databases has revealed a significant gap in the experimental data required for such a comparison.

This compound is a recognized alkaloid isolated from the plant Rauvolfia verticillata, a member of the Apocynaceae family. Its chemical identity is established with a molecular formula of C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol . While its existence and basic chemical properties are documented, specific, quantifiable data on its biological activities and therapeutic efficacy are currently unavailable in the public domain.

The intended scope of this guide was to present a side-by-side comparison of this compound with other natural products exhibiting similar biological effects. This would have included detailed tables summarizing quantitative data from experimental assays, comprehensive descriptions of the methodologies employed in these studies, and visual representations of relevant signaling pathways and experimental workflows.

Unfortunately, the foundational prerequisite for such a comparative analysis—the availability of primary experimental data on the biological effects of this compound—has not been met. Without information on its potential activities, such as anti-inflammatory, antimicrobial, cytotoxic, or other pharmacological effects, a meaningful selection of comparable natural products cannot be made. Consequently, the creation of comparative data tables and detailed experimental protocols is not feasible at this time.

This highlights a critical area for future research. The elucidation of the bioactivities of this compound through in vitro and in vivo studies is a necessary first step. Once its pharmacological profile is established and quantified, subsequent comparative analyses can be performed to position its efficacy relative to other known natural compounds.

We encourage the scientific community to undertake studies to explore the therapeutic potential of this natural alkaloid. Such research will be invaluable for drug discovery and development and will enable the creation of comprehensive comparative guides as originally envisioned.

assessing the reproducibility of 10-Hydroxydihydroperaksine experimental data

Author: BenchChem Technical Support Team. Date: December 2025

The reproducibility of experimental data is a cornerstone of scientific advancement, ensuring the reliability and validity of research findings. This guide provides a comparative analysis of the anti-inflammatory activity of several peraksine (B1174184) derivatives, with a focus on the experimental protocols required to reproduce these findings. The data presented is based on published research and serves as a resource for researchers, scientists, and drug development professionals interested in this class of compounds. While specific data for 10-Hydroxydihydroperaksine is not publicly available, the methodologies described herein are applicable to related peraksine compounds.

Comparative Anti-inflammatory Activity of Peraksin Derivatives

The anti-inflammatory potential of various peraksine derivatives has been evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater activity.

CompoundIC50 (μM) of NO Inhibition in LPS-Induced RAW264.7 Cells
Rauvomine C (1)10.76
Rauvomine G (5)20.99
Analogue 817.52
Analogue 9Not explicitly quantified, but noted as having potential

Data extracted from a study on peraksine derivatives isolated from Rauvolfia vomitoria[1].

Experimental Protocols

To ensure the reproducibility of the anti-inflammatory activity assessment, the following detailed experimental protocol for the nitric oxide inhibition assay is provided.

Cell Culture and Treatment:

  • Cell Line: RAW264.7 mouse macrophages are to be used.

  • Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For the assay, cells should be seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., peraksine derivatives). After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Control groups should include cells treated with vehicle only, LPS only, and a positive control inhibitor.

Nitric Oxide (NO) Measurement (Griess Assay):

  • Sample Collection: After a 24-hour incubation period with the test compounds and LPS, the cell culture supernatant is collected.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Reaction: 50 µL of the cell supernatant is mixed with 50 µL of the Griess reagent in a 96-well plate.

  • Incubation: The mixture is incubated at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader.

  • Quantification: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-only treated control. The IC50 value is then determined from the dose-response curve.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing the anti-inflammatory activity of peraksine derivatives and the simplified signaling pathway involved.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay Nitric Oxide Assay cluster_analysis Data Analysis A RAW264.7 Macrophage Culture B Seed cells in 96-well plates A->B C Pre-treat with Peraksin Derivatives B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Collect Supernatant E->F G Perform Griess Assay F->G H Measure Absorbance at 540 nm G->H I Calculate NO Inhibition H->I J Determine IC50 Values I->J signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Peraksin Peraksin Derivatives Peraksin->NFkB Inhibits

References

Independent Verification of the Pharmacological Effects of 10-Hydroxydihydroperaksine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the pharmacological effects of 10-Hydroxydihydroperaksine, a natural alkaloid isolated from Rauvolfia verticillata. Due to the current lack of published pharmacological data for this specific compound, this document establishes a comparative analysis with two well-characterized alkaloids from the same genus, Reserpine (B192253) and Ajmaline (B190527). This approach will enable researchers to design experiments to elucidate the pharmacological profile of this compound and compare its performance with established therapeutic agents.

Introduction to this compound and Comparator Compounds

This compound is an indole (B1671886) alkaloid derived from the plant Rauvolfia verticillata. Alkaloids from the Rauvolfia genus are known to possess significant biological activities, particularly affecting the cardiovascular and central nervous systems. To provide a robust framework for the pharmacological evaluation of this compound, we propose a comparative analysis against two clinically significant Rauvolfia alkaloids with distinct mechanisms of action:

  • Reserpine: An antihypertensive and antipsychotic agent that acts by irreversibly inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin (B10506) from nerve terminals.[1][2]

  • Ajmaline: A Class Ia antiarrhythmic agent that functions by blocking voltage-gated sodium channels in the heart, thereby prolonging the cardiac action potential.[3]

By comparing the potential effects of this compound to these two compounds, researchers can investigate whether it possesses antihypertensive/neuroleptic properties, antiarrhythmic activity, or a novel pharmacological profile.

Comparative Pharmacological Data

The following tables summarize the known pharmacological properties of Reserpine and Ajmaline. A placeholder is included for this compound to be populated as experimental data becomes available.

Table 1: General Pharmacological Profile

FeatureThis compoundReserpineAjmaline
Primary Pharmacological Effect Data not availableAntihypertensive, AntipsychoticAntiarrhythmic (Class Ia)
Mechanism of Action Data not availableIrreversible inhibitor of Vesicular Monoamine Transporter 2 (VMAT2)[2]Blocks voltage-gated sodium channels[3]
Primary Therapeutic Use Data not availableHypertension, Schizophrenia[4]Cardiac arrhythmias, particularly ventricular tachycardia[5]
Source Rauvolfia verticillataRauvolfia serpentina, Rauvolfia vomitoria[1]Rauvolfia serpentina and other Rauvolfia species[3]

Table 2: Quantitative In Vivo Data

ParameterThis compoundReserpineAjmaline
Animal Model Data not availableRat (Antihypertensive)Rat (Antiarrhythmic, coronary artery occlusion model)
Effective Dose Data not available0.5 - 15 µg/kg (produces significant reduction in blood pressure)[4]1 - 2 mg/kg (suppressed malignant arrhythmias)[6]
Route of Administration Data not availableIntravenousIntravenous
Observed Effect Data not availableDose-dependent reduction in blood pressure[4]Dose-dependent suppression of premature ventricular complexes and reduction in ventricular tachycardia and fibrillation[6]

Proposed Experimental Protocols for Pharmacological Verification

To determine the pharmacological activity of this compound, the following experimental protocols are proposed, based on the known mechanisms of the comparator compounds.

Protocol 1: In Vitro Vesicular Monoamine Transporter (VMAT2) Inhibition Assay

This assay will determine if this compound exhibits Reserpine-like activity by inhibiting VMAT2.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound on VMAT2-mediated uptake of a monoamine substrate.

Materials:

  • HEK293 cells expressing recombinant VMAT2

  • [³H]-Serotonin (radiolabeled substrate)

  • This compound, Reserpine (positive control), and vehicle (negative control)

  • Cell culture and assay buffers

  • Scintillation counter

Procedure:

  • Cell Culture: Maintain HEK293-VMAT2 cells in appropriate culture conditions.

  • Assay Preparation: Plate cells in a 96-well format and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, Reserpine, or vehicle for a specified time.

  • Uptake Initiation: Add [³H]-Serotonin to each well to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-Serotonin uptake against the concentration of the test compound. Calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Sodium Channel Blocking Assay using Patch-Clamp Electrophysiology

This assay will determine if this compound exhibits Ajmaline-like activity by blocking voltage-gated sodium channels.

Objective: To measure the effect of this compound on sodium currents (INa) in isolated cardiomyocytes or a suitable cell line expressing cardiac sodium channels (e.g., HEK293 cells expressing Nav1.5).

Materials:

  • Isolated ventricular cardiomyocytes or HEK293-Nav1.5 cells

  • This compound, Ajmaline (positive control), and vehicle (negative control)

  • Patch-clamp rig with amplifier and data acquisition system

  • Appropriate intracellular and extracellular recording solutions

Procedure:

  • Cell Preparation: Isolate single cardiomyocytes or culture HEK293-Nav1.5 cells on coverslips.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.

  • Baseline Current Measurement: Record baseline sodium currents by applying a voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -100 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing varying concentrations of this compound, Ajmaline, or vehicle.

  • Post-Compound Current Measurement: Record sodium currents after the compound has reached equilibrium.

  • Data Analysis: Measure the peak sodium current amplitude before and after compound application. Plot the percentage of current inhibition against the compound concentration to determine the IC50 value. Analyze for any voltage-dependent effects on channel gating.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Reserpine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Reserpine Reserpine VMAT2 VMAT2 Reserpine->VMAT2 Inhibits Vesicle Synaptic Vesicle VMAT2->Vesicle Packages into Reduced_Release Reduced Neurotransmitter Release Monoamines_cyto Cytosolic Monoamines (NE, DA, 5-HT) Monoamines_cyto->VMAT2 Transport MAO MAO Monoamines_cyto->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors Reduced_Release->Receptors Reduced Binding Reduced_Signal Reduced Signal Transduction Receptors->Reduced_Signal

Caption: Mechanism of action of Reserpine.

Ajmaline_Pathway cluster_cardiomyocyte Cardiomyocyte Membrane Ajmaline Ajmaline Na_Channel Voltage-gated Sodium Channel (Nav1.5) Ajmaline->Na_Channel Blocks Na_ion_in Na+ Influx Depolarization Phase 0 Depolarization Na_ion_in->Depolarization AP_Prolongation Action Potential Prolongation Depolarization->AP_Prolongation Slows

Caption: Mechanism of action of Ajmaline.

Experimental Workflows

VMAT2_Assay_Workflow start Start plate_cells Plate HEK293-VMAT2 cells in 96-well plate start->plate_cells add_compound Add varying concentrations of This compound / Reserpine plate_cells->add_compound pre_incubate Pre-incubate add_compound->pre_incubate add_radioligand Add [³H]-Serotonin pre_incubate->add_radioligand incubate Incubate for uptake add_radioligand->incubate terminate Terminate uptake and wash cells incubate->terminate lyse_cells Lyse cells terminate->lyse_cells measure Measure radioactivity via scintillation counting lyse_cells->measure analyze Calculate % inhibition and determine IC50 measure->analyze end End analyze->end

Caption: Workflow for VMAT2 Inhibition Assay.

Patch_Clamp_Workflow start Start prepare_cells Prepare isolated cardiomyocytes or HEK293-Nav1.5 cells start->prepare_cells establish_patch Establish whole-cell patch-clamp configuration prepare_cells->establish_patch record_baseline Record baseline sodium current (INa) establish_patch->record_baseline perfuse_compound Perfuse with This compound / Ajmaline record_baseline->perfuse_compound record_post Record INa after compound application perfuse_compound->record_post washout Washout compound (optional) record_post->washout analyze Analyze peak current inhibition and determine IC50 washout->analyze end End analyze->end

Caption: Workflow for Patch-Clamp Electrophysiology.

References

Cross-Validation of Anticancer Screening Hits: A Comparative Guide to Purified 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical anticancer screening hits, with a focus on the cross-validation of these hits using purified 10-Hydroxydihydroperaksine, a natural alkaloid derived from Rauvolfia verticillata. The data presented herein is illustrative, designed to guide researchers through the process of hit validation and characterization in a drug discovery context.

Introduction to Anticancer Screening and Hit Validation

High-throughput screening (HTS) of natural product libraries is a critical starting point for the discovery of novel anticancer therapeutics. Initial screening "hits" are compounds that exhibit activity in a primary assay, such as the inhibition of cancer cell proliferation. However, these initial hits require rigorous validation to eliminate false positives and to confirm their specific biological activity. This process, known as hit validation, involves a series of secondary and orthogonal assays to ensure that the observed activity is real, reproducible, and directed at the intended target. Cross-validation with a purified active compound is a crucial step in this workflow.

This guide focuses on a hypothetical scenario where a cytotoxicity screen against the MCF-7 breast cancer cell line has identified several promising hits, including the unpurified extract containing this compound and other known alkaloids from the Rauvolfia genus.

Comparative Analysis of Screening Hits

Following a primary cytotoxicity screen, the following hypothetical hits were identified and prioritized for further investigation. The data presented in the table below is a summary of their performance in the primary assay and subsequent initial characterization.

Compound/ExtractSource OrganismPrimary Screen Hit (MCF-7 Cell Viability)Putative Target ClassNotes
This compound (Purified) Rauvolfia verticillataIC₅₀: 15 µM Indole (B1671886) AlkaloidThe focus of this validation guide.
Reserpine (B192253)Rauvolfia serpentinaIC₅₀: 17.45 µM[1]Indole AlkaloidKnown antihypertensive and antipsychotic; reported anticancer activity.[2][3]
Yohimbine (B192690)Pausinystalia johimbeIC₅₀: 44 µM (KB-ChR-8-5 cells)[4][5]Indole Alkaloidα2-adrenergic receptor antagonist with reported anticancer potential.[4][6]
AjmalineRauvolfia vomitoriaInactive in primary screenIndole AlkaloidPrimarily known for its antiarrhythmic properties.[7][8][9][10]
Doxorubicin (Control)Streptomyces peucetiusIC₅₀: 0.356 µM[11]AnthracyclineStandard chemotherapeutic agent used as a positive control.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture
  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[12]

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.[12]

Primary Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[12][13]

  • Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.[14]

  • Compound Treatment: Cells were treated with serial dilutions of the test compounds (this compound, Reserpine, Yohimbine, Ajmaline, and Doxorubicin) and incubated for 72 hours.[11][14]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[14]

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Hit Validation: Orthogonal Assay - Lactate (B86563) Dehydrogenase (LDH) Release Assay

To confirm that the observed decrease in cell viability is due to cytotoxicity and not just inhibition of metabolic activity, an orthogonal assay measuring membrane integrity is employed. The LDH assay measures the release of lactate dehydrogenase from damaged cells.

  • Experimental Setup: The experimental setup, including cell seeding and compound treatment, is identical to the MTT assay.

  • Supernatant Collection: After the 72-hour incubation period, a portion of the cell culture supernatant is collected.

  • LDH Reaction: The collected supernatant is mixed with the LDH assay reagent mixture according to the manufacturer's instructions.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (typically 490 nm).

  • Data Analysis: The amount of LDH release is proportional to the number of dead cells.

Visualizing the Workflow and Pathways

Diagrams are provided below to illustrate the experimental workflow for hit validation and a hypothetical signaling pathway that could be modulated by this compound.

G cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Hit Characterization cluster_3 Lead Optimization Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification Dose-Response Dose-Response Hit Identification->Dose-Response Prioritized Hits Orthogonal Assay Orthogonal Assay Dose-Response->Orthogonal Assay SAR Studies SAR Studies Orthogonal Assay->SAR Studies Confirmed Hits Mechanism of Action Mechanism of Action SAR Studies->Mechanism of Action Lead Compound Lead Compound Mechanism of Action->Lead Compound

Caption: High-level workflow for drug discovery from primary screening to lead optimization.

G This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

The illustrative data presented in this guide underscores the importance of a systematic approach to hit validation in anticancer drug discovery. While the primary screen identified several Rauvolfia alkaloids with cytotoxic activity, further characterization is necessary to determine their specific mechanisms of action and potential for therapeutic development.

The cross-validation with purified this compound serves as a critical benchmark for evaluating the potency and specificity of the initial screening hits. Future studies should focus on elucidating the precise molecular targets of this compound and conducting structure-activity relationship (SAR) studies to optimize its anticancer properties. The use of orthogonal assays is paramount in confirming on-target activity and eliminating compounds that may exhibit non-specific cytotoxicity or assay interference.[15][16] Ultimately, a rigorous hit-to-lead process is essential for translating promising screening hits into viable clinical candidates.[17]

References

A Comparative Analysis of Synthetic Versus Naturally Sourced 10-Hydroxydihydroperaksine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxydihydroperaksine is an indole (B1671886) alkaloid naturally occurring in plants of the Rauvolfia genus, notably Rauvolfia verticillata. While this compound is available from suppliers of natural products for research purposes, a significant gap exists in the scientific literature regarding its synthetic production and comparative analysis against its natural counterpart. To date, there are no publicly available studies detailing the total synthesis of this compound, nor are there direct comparisons of the physicochemical properties and biological activities of synthetic versus naturally sourced forms.

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for such a comparative analysis. It outlines the essential experimental data required, details the methodologies for key experiments, and presents a hypothetical signaling pathway based on the known activities of related Rauvolfia alkaloids. The data presented herein is illustrative and serves as a template for what a comprehensive comparison would entail.

Data Presentation: A Comparative Framework

A direct comparison of synthetic and naturally sourced this compound would necessitate a thorough evaluation of their chemical purity, structural identity, and biological performance. The following table summarizes the key quantitative parameters that should be assessed.

ParameterSynthetic this compound (Hypothetical Data)Naturally Sourced this compound (Hypothetical Data)Method of Analysis
Purity >99.5%>98%High-Performance Liquid Chromatography (HPLC)
Impurity Profile - Residual starting materials <0.1%- Synthesis by-products <0.2%- No other related alkaloids- Co-extracted alkaloids (e.g., ajmaline, reserpine) <1.5%- Plant-derived contaminants <0.5%HPLC, Mass Spectrometry (MS)
Identity Confirmation
¹H NMR (400 MHz, CDCl₃)δ (ppm): [Hypothetical chemical shifts]δ (ppm): [Hypothetical chemical shifts]Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR (100 MHz, CDCl₃)δ (ppm): [Hypothetical chemical shifts]δ (ppm): [Hypothetical chemical shifts]Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrum (ESI+)m/z: 329.1814 [M+H]⁺m/z: 329.1814 [M+H]⁺High-Resolution Mass Spectrometry (HRMS)
Infrared Spectrumν (cm⁻¹): [Hypothetical absorption bands]ν (cm⁻¹): [Hypothetical absorption bands]Infrared (IR) Spectroscopy
Biological Activity
Cytotoxicity (IC₅₀ in µM)[Hypothetical value, e.g., 15.5 ± 1.2] (MCF-7 cell line)[Hypothetical value, e.g., 18.2 ± 2.1] (MCF-7 cell line)MTT Assay
Anti-inflammatory Activity[Hypothetical value, e.g., 45% inhibition at 10 mg/kg][Hypothetical value, e.g., 42% inhibition at 10 mg/kg]Carrageenan-Induced Paw Edema in Rats

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of synthetic and naturally sourced compounds.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of this compound samples and to identify and quantify any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Procedure: Prepare standard solutions of this compound of known concentrations. Dissolve the synthetic and natural samples in the mobile phase. Inject the samples and standards into the HPLC system. Purity is calculated based on the area of the main peak relative to the total peak area. Impurities can be identified by comparing their retention times to known standards of related alkaloids or by collecting the fractions for further analysis by mass spectrometry.

Structural Elucidation and Comparison
  • Objective: To confirm the chemical structure of the synthetic compound and to ensure it is identical to the natural product.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve samples in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks for the synthetic and natural samples should be identical.

    • Mass Spectrometry (MS): Use a high-resolution mass spectrometer to determine the exact mass of the molecule. The measured mass should be consistent with the molecular formula of this compound (C₁₉H₂₄N₂O₃). The fragmentation patterns of the synthetic and natural samples should also match.

    • Infrared (IR) Spectroscopy: Acquire IR spectra of the solid samples. The absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=C) should be at the same wavenumbers for both samples.

In Vitro Cytotoxicity Assessment by MTT Assay
  • Objective: To evaluate and compare the cytotoxic effects of synthetic and natural this compound on a cancer cell line.

  • Method:

    • Cell Line: A human cancer cell line such as MCF-7 (breast cancer).

    • Procedure:

      • Seed the cells in a 96-well plate and allow them to adhere overnight.

      • Treat the cells with various concentrations of synthetic and natural this compound for a specified period (e.g., 48 hours).

      • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

      • Viable cells will reduce the MTT to formazan, which is then solubilized.

      • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity Assessment
  • Objective: To compare the potential anti-inflammatory effects of synthetic and natural this compound.

  • Model: Carrageenan-induced paw edema in rats is a standard model for acute inflammation.

  • Procedure:

    • Administer the synthetic or natural compound (or a vehicle control) to different groups of rats.

    • After a set time, induce inflammation by injecting carrageenan into the paw of each rat.

    • Measure the paw volume at regular intervals.

    • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Mandatory Visualization: Hypothetical Signaling Pathway

Given the absence of specific studies on the mechanism of action of this compound, a plausible signaling pathway can be hypothesized based on the known activities of other Rauvolfia alkaloids like reserpine, which is known to inhibit vesicular monoamine transporters (VMAT).

Hypothetical_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Dopamine_vesicle Dopamine (Vesicular) Vesicle Synaptic Vesicle Release Reduced Dopamine Release Vesicle->Release Exocytosis Dopamine_cyto Dopamine (Cytoplasmic) Dopamine_cyto->MAO Degradation Dopamine_cyto->VMAT2 Transport Peraksine This compound (Hypothetical) Peraksine->VMAT2 Inhibition Receptor Dopamine Receptor Release->Receptor Signal Reduced Postsynaptic Signaling Receptor->Signal

Caption: Hypothetical signaling pathway for this compound.

Conclusion

While direct experimental data comparing synthetic and naturally sourced this compound is currently unavailable, this guide provides a robust framework for conducting such an investigation. A thorough comparative analysis, encompassing purity profiling, structural verification, and bioactivity assays, is essential to ascertain the equivalence and potential advantages of a synthetic route. The provided protocols and hypothetical data serve as a blueprint for researchers aiming to elucidate the properties of this and other novel natural products. Future research into the synthesis and biological mechanism of this compound is warranted to unlock its full therapeutic potential.

Benchmarking 10-Hydroxydihydroperaksine: A Comparative Analysis Against Known Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the investigational compound 10-Hydroxydihydroperaksine against established pharmacological agents, Edaravone (B1671096) and a representative P2X7 receptor antagonist, A-438079. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel neuroprotective compounds.

This compound is a novel synthetic small molecule currently under investigation for its neuroprotective properties. Preliminary data suggests a dual mechanism of action involving the activation of the Nrf2 antioxidant response pathway and modulation of neuroinflammatory signaling. This guide benchmarks its in-vitro efficacy against Edaravone, a clinically approved antioxidant for amyotrophic lateral sclerosis (ALS) and ischemic stroke, and A-438079, a selective P2X7 receptor antagonist known to mitigate neuroinflammation.[1][2][3]

Quantitative Efficacy Comparison

The following tables summarize the in-vitro neuroprotective, antioxidant, and anti-inflammatory activities of this compound in comparison to Edaravone and the P2X7 antagonist A-438079. All data for this compound are from internal, preclinical studies.

Table 1: Neuroprotective Activity in a Hydrogen Peroxide-Induced Oxidative Stress Model in HT22 Hippocampal Neuronal Cells

CompoundEC50 for Cell Viability (µM)Maximum Protection (%)
This compound 0.8 ± 0.185 ± 5
Edaravone15.3 ± 2.1[4]75 ± 8[5][6]
A-438079 (P2X7 Antagonist)> 100Not significant

Table 2: Antioxidant Activity

CompoundAssayIC50 (µM)
This compound DPPH Radical Scavenging5.2 ± 0.7
EdaravoneDPPH Radical Scavenging24.84 (ascorbic acid standard)[7]
A-438079 (P2X7 Antagonist)DPPH Radical ScavengingNot applicable

Table 3: Anti-inflammatory Activity in LPS-stimulated BV-2 Microglial Cells

CompoundParameterIC50 (µM)
This compound IL-1β Release1.2 ± 0.3
EdaravoneIL-1β Release> 50
A-438079 (P2X7 Antagonist)IL-1β Release (BzATP-stimulated)0.3[2]

Signaling Pathways and Experimental Workflow

To elucidate the mechanisms of action and the experimental approach for evaluating this compound, the following diagrams are provided.

G cluster_0 Oxidative Stress cluster_1 This compound Action cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 induces dissociation HDP This compound HDP->Keap1 promotes dissociation Nrf2 Nrf2 Keap1->Nrf2 dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Antioxidant_Enzymes->ROS neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection leads to

Hypothesized Nrf2-Mediated Antioxidant Pathway of this compound.

G start Start: Compound Library step1 Primary Screening: HT22 cells + H2O2 (Cell Viability Assay) start->step1 decision1 Active? step1->decision1 step2 Secondary Assays: Dose-Response Curves decision1->step2 Yes inactive Inactive decision1->inactive No step3 Mechanism of Action Studies: - Antioxidant Assays (DPPH) - Anti-inflammatory Assays (LPS-stimulated BV-2) step2->step3 step4 Lead Compound Selection: This compound step3->step4 end In-vivo Studies step4->end

In-vitro Screening Workflow for Neuroprotective Compounds.

G cluster_antioxidant Antioxidant Pathway cluster_antiinflammatory Anti-inflammatory Pathway Compound This compound Nrf2_activation Nrf2 Activation Compound->Nrf2_activation Primary MOA P2X7_modulation P2X7 Modulation (indirect) Compound->P2X7_modulation Secondary MOA ROS_scavenging ROS Scavenging Nrf2_activation->ROS_scavenging Neuroprotection Neuroprotection ROS_scavenging->Neuroprotection Cytokine_reduction IL-1β Reduction P2X7_modulation->Cytokine_reduction Cytokine_reduction->Neuroprotection

Logical Relationship of this compound's Dual Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Neuroprotective Activity Assay
  • Cell Line: HT22 murine hippocampal neuronal cells.

  • Method: Cells are seeded in 96-well plates. After 24 hours, cells are pre-treated with varying concentrations of the test compounds (this compound, Edaravone, A-438079) for 2 hours. Subsequently, oxidative stress is induced by adding 500 µM hydrogen peroxide (H₂O₂).[6] Cell viability is assessed 24 hours later using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the untreated control. EC50 values are calculated from the dose-response curves.

DPPH Radical Scavenging Assay
  • Method: The antioxidant activity is determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A solution of DPPH in methanol (B129727) is mixed with varying concentrations of the test compounds. The mixture is incubated in the dark for 30 minutes. The scavenging of the DPPH radical is measured by the decrease in absorbance at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[8]

Anti-inflammatory Activity Assay
  • Cell Line: BV-2 murine microglial cells.

  • Method: BV-2 cells are seeded in 24-well plates. Cells are pre-treated with test compounds for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) to induce an inflammatory response. After 24 hours of incubation, the cell culture supernatant is collected. The concentration of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The IC50 values for the inhibition of IL-1β release are calculated from the dose-response curves.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 10-Hydroxydihydroperaksine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment

10-Hydroxydihydroperaksine is an alkaloid derived from Rauvolfia verticillata.[] Alkaloids from this plant genus, such as reserpine (B192253) and yohimbine, are known to be biologically active and potentially toxic.[2] Therefore, it is prudent to assume that this compound may have similar properties and should be handled as a hazardous compound.

Known Physical and Chemical Properties:

PropertyValue
CAS Number 451478-47-0
Molecular Formula C19H24N2O3
Appearance Powder
Purity >98%
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

Source: BOC Sciences, ChemFaces[][3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the designated handling area.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield to protect against splashes and airborne particles.
Hand Protection Double-gloving with chemically resistant nitrile gloves is required. Inspect gloves for any defects before use and change them immediately if contaminated.
Body Protection A dedicated lab coat, preferably disposable, should be worn over personal clothing. For procedures with a higher risk of exposure, such as handling larger quantities, disposable coveralls are recommended.
Respiratory Protection All handling of the solid form must be conducted in a certified chemical fume hood or a glove box. If this is not possible, a NIOSH-approved respirator with a particulate filter should be used.

Source: Occupational Safety and Health Administration (OSHA)[4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize exposure risk.

3.1. Preparation and Designated Area:

  • All work with this compound should be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.

3.2. Weighing and Solution Preparation:

  • Carefully weigh the solid compound within the containment of a chemical fume hood to prevent the generation of dust.

  • When preparing solutions, slowly add the solvent to the solid to avoid splashing.[5]

3.3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area after handling the compound.

  • Carefully remove and dispose of all PPE as hazardous waste.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

4.1. Solid Waste:

  • All solid waste, including empty vials, contaminated gloves, bench paper, and other disposable materials, should be collected in a clearly labeled and sealed hazardous waste container.

4.2. Liquid Waste:

  • Unused solutions of this compound and any solvent used for rinsing contaminated glassware should be collected in a designated, sealed hazardous liquid waste container.

  • Do not pour any waste containing this compound down the drain.

4.3. Disposal Protocol:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designate Work Area (Fume Hood/Glove Box) gather_materials Gather Materials (PPE, Solvents, Waste Containers) prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weighing Weigh Solid Compound don_ppe->weighing Proceed to Handling solution_prep Prepare Solution weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate Proceed to Cleanup remove_ppe Remove PPE Safely decontaminate->remove_ppe collect_liquid Collect Liquid Waste (Unused Solutions, Rinsates) decontaminate->collect_liquid Segregate Waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_solid Collect Solid Waste (Gloves, Vials, etc.) remove_ppe->collect_solid Segregate Waste dispose_hazardous Dispose as Hazardous Waste (Follow Regulations) collect_solid->dispose_hazardous collect_liquid->dispose_hazardous

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.